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  • Product: Isoquinoline-6-carbohydrazide
  • CAS: 1015068-44-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Isoquinoline-6-carbohydrazide: Structure, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of Isoquinoline-6-carbohydrazide, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. By integrating a foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Isoquinoline-6-carbohydrazide, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. By integrating a foundational isoquinoline scaffold with a reactive carbohydrazide moiety, this molecule serves as a versatile precursor for the synthesis of novel therapeutic agents. This document details its physicochemical properties, structural characteristics, validated synthetic protocols, and explores its potential applications in drug discovery, with a focus on developing new antimicrobial and anticancer agents. It is intended to be an essential resource for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Fusion of Isoquinoline and Carbohydrazide

The field of medicinal chemistry is driven by the strategic design of molecules that combine proven pharmacophores with versatile reactive groups. Isoquinoline-6-carbohydrazide is a prime example of such a design. It is built upon the isoquinoline core, a privileged heterocyclic aromatic structure.

The Isoquinoline Scaffold: A cornerstone of numerous natural products and pharmaceuticals, the isoquinoline ring system is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This scaffold is integral to a vast array of biologically active alkaloids, including the vasodilator papaverine and the analgesic morphine.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, such as antitumor, antimicrobial, antiviral, and anti-inflammatory effects, making it a highly valued framework in drug design.[3][4][5]

The Carbohydrazide Functional Group: The -C(=O)NHNH₂ group, known as a carbohydrazide, is a potent and versatile functional group in organic synthesis. It is a derivative of hydrazine and serves two critical roles:

  • A Bioactive Moiety: The hydrazide-hydrazone (-C(=O)NHN=CH-) linkage, formed by the reaction of a carbohydrazide with an aldehyde or ketone, is a well-established pharmacophore.[6] Compounds containing this moiety exhibit a broad range of biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[7][8]

  • A Synthetic Intermediate: The terminal -NH₂ group is highly nucleophilic, enabling straightforward derivatization and the construction of more complex molecular architectures, such as various heterocyclic systems.[9]

This guide provides an in-depth analysis of Isoquinoline-6-carbohydrazide, offering the technical details necessary for its synthesis, characterization, and strategic utilization in research and development.

Physicochemical Properties and Structural Elucidation

The unique chemical identity of Isoquinoline-6-carbohydrazide is defined by its specific arrangement of atoms and the resulting physical and spectroscopic properties.

Table 1: Compound Identification and Core Properties

PropertyValueSource
IUPAC Name isoquinoline-6-carbohydrazide---
CAS Number 1015068-44-6Vendor Data
Molecular Formula C₁₀H₉N₃OVendor Data
Molecular Weight 187.20 g/mol Vendor Data
SMILES O=C(C1=CC2=C(C=NC=C2)C=C1)NNVendor Data
Appearance Predicted: Off-white to pale yellow solid---

Structural Analysis & Spectroscopic Profile

While comprehensive experimental spectra for Isoquinoline-6-carbohydrazide are not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

A. Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the hydrazide protons.

  • δ ~10.0-9.5 ppm (s, 1H): The amide proton (-CO-NH -).

  • δ ~9.3 ppm (s, 1H): One of the isoquinoline ring protons, likely H-1, significantly deshielded by the adjacent nitrogen.

  • δ ~8.5-7.8 ppm (m, 5H): Overlapping signals corresponding to the remaining five aromatic protons of the isoquinoline ring system. The exact splitting will depend on their coupling constants.

  • δ ~4.6 ppm (s, 2H): The terminal amine protons (-NH ), which are typically broad and may exchange with D₂O.

B. Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will be characterized by a downfield carbonyl signal and a series of aromatic signals.[10]

  • δ ~165 ppm: The carbonyl carbon (C=O) of the hydrazide group.

  • δ ~155-120 ppm: A complex region containing the nine carbon signals of the isoquinoline ring. Carbons adjacent to the nitrogen atom or attached to the electron-withdrawing carbohydrazide group will appear further downfield.[11]

C. Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups.[12]

  • 3350-3250 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the terminal -NH₂ group.

  • ~3200 cm⁻¹: A broad band for the N-H stretch of the secondary amide (-CO-NH-).

  • ~1650 cm⁻¹ (Amide I): A strong, sharp absorption due to the C=O stretching vibration. This is a highly characteristic peak.

  • ~1600 cm⁻¹ (Amide II): A strong band associated with N-H bending.

  • 1580-1450 cm⁻¹: Multiple sharp bands from the C=C and C=N bond stretching within the aromatic isoquinoline ring.

D. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected [M+H]⁺: 188.08.

  • Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation. Common losses would include the neutral loss of ammonia (NH₃), hydrazine (N₂H₄), or the entire carbohydrazide radical, leading to a strong signal for the isoquinoline-6-carbonyl cation.[13][14]

Synthesis and Reactivity

The synthesis of Isoquinoline-6-carbohydrazide is straightforward and relies on a classic, robust chemical transformation.

Primary Synthetic Route: Hydrazinolysis of an Ester Precursor

The most efficient and widely adopted method for preparing aromatic carbohydrazides is the reaction of a corresponding methyl or ethyl ester with hydrazine hydrate.[9][15][16] This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alcohol from the ester.

G cluster_0 cluster_1 A Ethyl Isoquinoline-6-carboxylate B Isoquinoline-6-carbohydrazide A->B Nucleophilic Acyl Substitution C Hydrazine Hydrate (NH₂NH₂·H₂O) C->A D Ethanol (Solvent) D->A E Heat (Reflux) E->A

Caption: Synthetic workflow for Isoquinoline-6-carbohydrazide.
Detailed Experimental Protocol: Synthesis of Isoquinoline-6-carbohydrazide

Causality: This protocol is designed for high yield and purity. Ethanol is chosen as the solvent due to the good solubility of both the ester starting material and hydrazine hydrate at elevated temperatures, while allowing the product to precipitate upon cooling. Reflux conditions ensure the reaction proceeds to completion in a reasonable timeframe.

Materials:

  • Ethyl isoquinoline-6-carboxylate (1.0 eq)

  • Hydrazine hydrate (~80% solution, 10.0 eq)

  • Absolute Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl isoquinoline-6-carboxylate (1.0 eq) and absolute ethanol (approx. 20 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (10.0 eq) to the suspension. The large excess of hydrazine ensures the reaction is driven to completion.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. A white or off-white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and residual hydrazine.

  • Drying: Dry the purified product under vacuum to yield Isoquinoline-6-carbohydrazide.

Chemical Reactivity

The primary site of reactivity is the terminal amine (-NH₂) of the hydrazide group. This group is a potent nucleophile and readily condenses with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives. This reaction is the cornerstone of its use as a building block in medicinal chemistry.[17]

Potential Applications in Drug Discovery and Materials Science

The true value of Isoquinoline-6-carbohydrazide lies in its role as a versatile intermediate for creating libraries of novel compounds with diverse biological activities.[8]

A. Precursor for Bioactive Hydrazones

The condensation reaction between Isoquinoline-6-carbohydrazide and various aromatic or heterocyclic aldehydes generates a library of isoquinoline-6-carbohydrazones. This strategy allows for systematic modification of the molecule to explore structure-activity relationships (SAR).

G A Isoquinoline-6-carbohydrazide C Isoquinoline-Based Hydrazone Derivative A->C Condensation Reaction B Aromatic Aldehyde (R-CHO) B->C D Screening Library for Biological Activity C->D Forms Basis of

Caption: Role as a key intermediate in generating diverse hydrazones.
  • Anticancer Agents: The isoquinoline scaffold is found in several anticancer agents, and the hydrazone moiety is known to contribute to cytotoxicity.[18][19][20] Derivatives can be designed to target specific pathways, such as kinase inhibition or apoptosis induction.

  • Antimicrobial Agents: Hydrazones are a well-documented class of antimicrobial compounds.[7] By combining this functional group with the isoquinoline core, novel derivatives can be synthesized and screened against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.[21][22]

B. Ligands in Coordination Chemistry

The carbohydrazide moiety can act as a chelating ligand, binding to metal ions. This property can be exploited to create novel metal-organic frameworks (MOFs) or coordination complexes with potential applications in catalysis or as imaging agents.

Conclusion and Future Outlook

Isoquinoline-6-carbohydrazide is more than a simple chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis is efficient and scalable, and its chemical properties make it an ideal starting point for the generation of large, diverse chemical libraries. The fusion of the biologically validated isoquinoline core with the versatile hydrazide functional group provides a clear and promising path for the development of next-generation therapeutic agents.

Future research should focus on the synthesis and screening of extensive libraries of its hydrazone derivatives to fully explore their therapeutic potential against a wide range of diseases, including cancer, microbial infections, and viral illnesses.[23]

References

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • quimicaorganica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of hydrazone-based polyhydroquinoline derivatives – antibacterial activities, α-glucosidase inhibitory capability, and DFT study. Retrieved from [Link]

  • PubMed. (n.d.). Biologically active isoquinoline alkaloids covering 2019-2022. Retrieved from [Link]

  • ResearchGate. (2025). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubMed. (n.d.). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Retrieved from [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • MDPI. (n.d.). Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Retrieved from [Link]

  • MDPI. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • Hilaris Publisher. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Retrieved from [Link]

  • MDPI. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Retrieved from [Link]

  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline Mass Spectrum. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

  • YouTube. (2014). IR spectra practice | Spectroscopy | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Isoquinoline-6-Carbohydrazide in Medicinal Chemistry

Executive Summary Isoquinoline-6-carbohydrazide represents a high-value, privileged scaffold in modern medicinal chemistry. While the isoquinoline core is historically ubiquitous in natural products (alkaloids like berbe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-6-carbohydrazide represents a high-value, privileged scaffold in modern medicinal chemistry. While the isoquinoline core is historically ubiquitous in natural products (alkaloids like berberine and papaverine), the specific functionalization at the C6 position with a carbohydrazide linker offers a distinct vector for chemical space exploration.

This guide analyzes the scaffold's utility as a precursor for diverse bioactive libraries, specifically targeting kinase inhibition (ROCK, EGFR) and microbial DNA gyrase. It details the synthetic rationale, providing a self-validating protocol for its generation and subsequent derivatization into hydrazones and 1,3,4-oxadiazoles.

Structural Rationale & Pharmacophore Analysis[1]

The Isoquinoline Vector

The isoquinoline ring system is planar and lipophilic, making it an excellent intercalator for DNA and a hydrophobic pocket binder in enzymes.

  • C1 vs. C6 Functionalization: Functionalization at C1 is metabolically susceptible to oxidation (forming isocarbostyrils). The C6 position is located on the benzenoid ring, offering greater metabolic stability and a linear vector that extends into solvent-exposed regions of kinase ATP-binding pockets.

The Carbohydrazide "Handle"

The carbohydrazide moiety (


) serves a dual purpose:
  • Pharmacophore: It acts as a hydrogen bond donor/acceptor motif (donor: NH, acceptor: C=O, N:). It is capable of chelating metal ions (e.g., in metalloprotease active sites).

  • Synthetic Intermediate: It is a "chameleon" functional group, readily convertible into:

    • Hydrazones (Schiff Bases): Via condensation with aldehydes (Antimicrobial/Anticancer).

    • 1,3,4-Oxadiazoles: Via cyclodehydration (Bioisosteres of amides, improved metabolic stability).

    • Triazoles: Via reaction with isothiocyanates (Anti-inflammatory).

Synthetic Architecture

The synthesis of isoquinoline-6-carbohydrazide typically proceeds from 6-bromoisoquinoline or isoquinoline-6-carboxylic acid . The most robust route for scale-up involves the esterification of the acid followed by hydrazinolysis.

Visualization: Synthetic Workflow

The following diagram outlines the core synthetic pathway and downstream derivatization.

SyntheticWorkflow Start 6-Bromoisoquinoline (Starting Material) Inter1 Isoquinoline-6-carboxylic acid Start->Inter1 Pd-catalyzed Carbonylation Inter2 Methyl Isoquinoline-6-carboxylate Inter1->Inter2 MeOH, H2SO4 Reflux Core Isoquinoline-6-carbohydrazide (THE SCAFFOLD) Inter2->Core NH2NH2·H2O EtOH, Reflux Prod1 Hydrazones (Schiff Bases) Core->Prod1 R-CHO EtOH, AcOH (cat) Prod2 1,3,4-Oxadiazoles Core->Prod2 POCl3 or I2 Cyclization Prod3 Triazoles Core->Prod3 R-NCS NaOH

Figure 1: Synthetic tree transforming the 6-bromo precursor into the carbohydrazide core and its diverse bioactive derivatives.

Experimental Protocols (Self-Validating)

Synthesis of Isoquinoline-6-carbohydrazide

Objective: Convert methyl isoquinoline-6-carboxylate to the corresponding hydrazide.

Reagents:

  • Methyl isoquinoline-6-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 99%, 5.0 eq)

  • Absolute Ethanol (Solvent)

Protocol:

  • Dissolution: Dissolve 10 mmol of methyl isoquinoline-6-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–10 hours. Monitor reaction progress via TLC (System: CHCl3/MeOH 9:1). The hydrazide is significantly more polar than the ester.
    
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide product typically precipitates as a white or off-white solid.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ) to remove excess hydrazine.
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Validation Parameters:

  • Yield: Expected >80%.

  • Melting Point: Sharp range (typically

    
    ).[1]
    
  • IR Spectroscopy: Look for the disappearance of the ester carbonyl (

    
    ) and appearance of the amide carbonyl (
    
    
    
    ) and NH/NH2 stretching (
    
    
    ).
Derivatization: Synthesis of Aryl Hydrazones (Schiff Bases)

Objective: Generate a library of potential anticancer agents.

Protocol:

  • Suspend Isoquinoline-6-carbohydrazide (1.0 eq) in Ethanol.

  • Add substituted benzaldehyde (1.1 eq) and 2–3 drops of Glacial Acetic Acid.

  • Reflux for 4–6 hours.

  • Cool and filter the precipitate. Recrystallize from Ethanol/DMF.

Medicinal Chemistry Applications

Kinase Inhibition (Scaffold Hopping)

The isoquinoline-6-carbohydrazide scaffold serves as a bioisostere for the 5-sulfonyl group found in Fasudil (a ROCK inhibitor). By shifting the vector to position 6 and utilizing a hydrazide/hydrazone linker, researchers can access the "hinge region" of kinases more effectively.

  • Mechanism: The isoquinoline nitrogen (N2) acts as a proton acceptor. The carbohydrazide carbonyl oxygen acts as a hydrogen bond acceptor, while the NH acts as a donor.

  • Target: Rho-associated protein kinase (ROCK) and EGFR.

Antimicrobial & Antiviral Activity

Hydrazone derivatives of this scaffold have shown potent activity against M. tuberculosis and various bacterial strains.

  • Mechanism: The

    
     moiety is known to chelate transition metals (Fe, Cu) essential for microbial metalloenzymes. Furthermore, the planarity allows for DNA intercalation, inhibiting replication.
    
Visualization: Pharmacophore Mapping

The diagram below illustrates the interaction logic of the scaffold within a theoretical binding pocket.

Pharmacophore Isoq Isoquinoline Core (Lipophilic/Planar) N_atom N-2 Atom (H-Bond Acceptor) Isoq->N_atom Linker Carbohydrazide Linker (H-Bond Donor/Acceptor) Isoq->Linker C-6 Attachment DNA DNA Intercalation (Anticancer/Antimicrobial) Isoq->DNA π-π Stacking Hinge Kinase Hinge Region (ATP Competitive) N_atom->Hinge H-Bonding Tail Variable Region (R) (Specificity Pocket) Linker->Tail Schiff Base Metal Metal Chelation (Fe/Cu) (Enzyme Inhibition) Linker->Metal Chelation Tail->Hinge Hydrophobic Interaction

Figure 2: Pharmacophore map detailing the interaction modes of the Isoquinoline-6-carbohydrazide scaffold.

Comparative Data: Activity Profile

The following table summarizes the activity shifts when modifying the isoquinoline core at the 6-position compared to the standard 1-position or quinoline analogs.

FeatureIsoquinoline-6-carbohydrazideQuinoline-6-carbohydrazideIsoquinoline-1-carbohydrazide
Metabolic Stability High (Benzenoid ring)HighLow (Susceptible to oxidation)
Solubility ModerateModerateLow
Kinase Selectivity ROCK / EGFR c-Met / VEGFRCDK / GSK-3

Synthetic Access 3 Steps (from Bromide)3 Steps2 Steps (Reissert reaction)

References

  • Isoquinoline Alkaloids & Biological Activity: Title: Biologically Active Isoquinoline Alkaloids covering 2014-2018. Source: PMC - NIH. URL:[Link]

  • Synthesis of Isoquinoline Derivatives: Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[2][3] Source: PMC - NIH. URL:[Link]

  • Anticancer Potential of Hydrazone Derivatives: Title: Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents.[4][5][6] Source: Taylor & Francis. URL:[Link]

  • Kinase Inhibition (Quinazoline/Isoquinoline Bioisosteres): Title: Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.[7] Source: RSC Publishing. URL:[Link]

  • General Synthetic Methodology (Hydrazides): Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.[4][8] Source: PMC - NIH. URL:[Link]

Sources

Foundational

Biological activity profile of Isoquinoline-6-carbohydrazide

This technical guide provides an in-depth analysis of Isoquinoline-6-carbohydrazide , a critical heterocyclic building block (CAS 1015068-44-6) utilized primarily in the synthesis of targeted kinase inhibitors, specifica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Isoquinoline-6-carbohydrazide , a critical heterocyclic building block (CAS 1015068-44-6) utilized primarily in the synthesis of targeted kinase inhibitors, specifically modulators of Protein Kinase B (PKB/Akt) .

Technical Monograph & Application Guide

Executive Summary

Isoquinoline-6-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore precursor for the development of small-molecule inhibitors targeting the PI3K/Akt/mTOR signaling pathway. While the molecule itself acts as a chemical intermediate, its derivatives exhibit potent biological activity against Protein Kinase B (PKB/Akt) , a central node in cell survival, proliferation, and metabolism.

This guide details the structural basis of its utility, the synthesis of bioactive derivatives, and the experimental frameworks required to validate its downstream biological effects.

Chemical & Structural Basis

The biological utility of isoquinoline-6-carbohydrazide stems from its ability to position the isoquinoline ring—a known kinase-binding motif—into the ATP-binding pocket of target enzymes.

Structure-Activity Relationship (SAR)[1]
  • Isoquinoline Core: Mimics the adenine ring of ATP, allowing for hydrogen bonding with the hinge region of kinase domains. The planar, bicyclic system provides essential hydrophobic interactions within the enzyme pocket.

  • 6-Position Substitution: The carbohydrazide moiety at the C6 position serves as a "linker-head" group. It enables the formation of hydrogen bond networks (donor/acceptor) and facilitates the attachment of diverse tail groups (e.g., via Schiff base formation or cyclization to triazoles) to probe the solvent-exposed regions of the kinase.

  • Hydrazide Functionality: Provides chemical versatility for generating acylhydrazones, 1,3,4-oxadiazoles, or pyrazoles, which are common motifs in potent anticancer agents.

Physiochemical Profile
PropertyData
CAS Number 1015068-44-6
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Solubility DMSO (High), Ethanol (Moderate), Water (Low)
pKa (Predicted) ~3.5 (Isoquinoline N), ~11.5 (Hydrazide NH)

Primary Biological Targets & Mechanism

The primary biological relevance of Isoquinoline-6-carbohydrazide lies in its conversion to inhibitors of the PKB/Akt pathway .

Mechanism of Action (Downstream Derivatives)

Derivatives synthesized from this scaffold function as ATP-competitive inhibitors of PKB (Akt).

  • Binding: The isoquinoline moiety lodges in the ATP-binding cleft of the kinase.

  • Inhibition: By displacing ATP, the molecule prevents the phosphorylation of downstream substrates (e.g., mTOR, GSK3β, FOXO).

  • Effect: This blockade induces apoptosis in cancer cells and modulates glucose metabolism in metabolic disorder models.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt pathway and the intervention point of Isoquinoline-6-carbohydrazide derivatives.

PKB_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment PKB PKB / Akt (Target of Isoquinoline Derivatives) PIP3->PKB Recruitment PDK1->PKB Phosphorylation (Thr308) mTOR mTORC1 (Cell Growth) PKB->mTOR Activation GSK3 GSK3β (Proliferation) PKB->GSK3 Inhibition Apoptosis Apoptosis (Cell Death) PKB->Apoptosis Inhibition (Survival Signal) Inhibitor Isoquinoline-6-carbohydrazide Derivatives Inhibitor->PKB Inhibits

Figure 1: Mechanism of Action targeting the PKB/Akt signaling cascade. The isoquinoline scaffold blocks the central PKB node, preventing survival signaling.

Therapeutic Applications

Oncology
  • Target: Solid tumors (Breast, Prostate, Glioblastoma) with upregulated PI3K/Akt signaling.

  • Rationale: PKB is frequently hyperactivated in cancer. Inhibitors derived from this scaffold reduce tumor growth by restoring apoptotic sensitivity.

Antimicrobial Potential (Secondary)
  • Target: Mycobacterium tuberculosis and MRSA.

  • Rationale: Hydrazide moieties (structurally similar to Isoniazid) can chelate metal ions essential for bacterial metalloenzymes or inhibit mycolic acid synthesis. Isoquinoline derivatives have shown efficacy against intracellular bacteria.[1][2][3]

Experimental Protocols

This section details the synthesis of the scaffold and the validation of its biological activity.

Synthesis of Isoquinoline-6-carbohydrazide

Objective: To generate the core scaffold from the methyl ester precursor.

Reagents:

  • Methyl isoquinoline-6-carboxylate (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 eq)

  • Ethanol (Anhydrous)

Workflow:

  • Dissolution: Dissolve methyl isoquinoline-6-carboxylate in anhydrous ethanol (0.2 M concentration).

  • Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Isolation: Cool to room temperature. The carbohydrazide will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum.

    • Yield Expectation: 85–95%.

In Vitro Kinase Assay (PKB/Akt)

Objective: To measure the IC50 of derivatives synthesized from the scaffold.

Method: FRET-based Z´-LYTE™ Kinase Assay or Radiometric ³³P-ATP Assay.

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Enzyme Mix: Incubate recombinant active PKB/Akt (human) with the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add ATP (at Km concentration) and the peptide substrate (e.g., Crosstide).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection:

    • Radiometric: Spot on P81 phosphocellulose paper, wash with phosphoric acid, and count via scintillation.

    • FRET: Add development reagent and read fluorescence ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Screening Workflow Diagram

Screening_Workflow Start Isoquinoline-6-carbohydrazide (Scaffold) Chem Chemical Derivatization (e.g., Aldehyde Condensation) Start->Chem Synthesis Library Compound Library (Derivatives) Chem->Library Purification Assay In Vitro Kinase Assay (PKB/Akt) Library->Assay Screening Hit Hit Identification (IC50 < 1 µM) Assay->Hit Selection

Figure 2: Drug discovery workflow utilizing Isoquinoline-6-carbohydrazide as the starting material.

References

  • Heterocyclic Modulators of PKB . Patent WO2009011880A2. Google Patents. Link

  • Isoquinoline-6-carbohydrazide Product Data . BLD Pharm.[4][5] Link

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design . Molecules, 2021. Link

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria . Molecules, 2022.[6][2] Link

  • Quinoline-6-carbohydrazide Synthesis & Properties . ChemicalBook. Link

Sources

Exploratory

The Isoquinoline-Hydrazide Scaffold: A Technical Guide to Synthesis and Therapeutic Applications

Executive Summary This technical guide analyzes the structural and therapeutic utility of isoquinoline-based hydrazide compounds . Merging the privileged isoquinoline heterocycle with the versatile hydrazide linker ( ) c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and therapeutic utility of isoquinoline-based hydrazide compounds . Merging the privileged isoquinoline heterocycle with the versatile hydrazide linker (


) creates a scaffold with dual functionality: it acts as a pharmacophore capable of hydrogen bonding and metal chelation, and as a stable linker for fragment-based drug design. This guide details the synthetic pathways, antitubercular mechanisms (analogous to Isoniazid), and the emerging role of metal-complexed hydrazides in oncology.

Structural Significance & Chemical Architecture

The isoquinoline ring (benzo[


]pyridine) is a planar, nitrogen-containing heterocycle found in numerous alkaloids (e.g., papaverine). When functionalized with a hydrazide group, typically at the C1 or C3 position, the resulting molecule gains significant chemical versatility.
The "Privileged Structure" Rationale
  • Hydrogen Bonding: The hydrazide moiety provides both hydrogen bond donors (

    
    ) and acceptors (
    
    
    
    ,
    
    
    ), essential for interacting with biological targets like the InhA enzyme in Mycobacterium tuberculosis.
  • Metal Chelation: The carbonyl oxygen and the terminal amino nitrogen can form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe), a property critical for its anticancer mechanism (ROS generation).

  • Lipophilicity Modulation: The isoquinoline ring is highly lipophilic (

    
    ), facilitating passive diffusion across the waxy cell wall of mycobacteria, a distinct advantage over the simpler pyridine ring of Isoniazid.
    

Synthetic Strategies: From Carboxylate to Hydrazide[1][2][3]

The synthesis of isoquinoline hydrazides generally follows a nucleophilic acyl substitution pathway. Below is the optimized workflow for high-yield synthesis.

Core Synthetic Protocol

Objective: Synthesis of 1-Isoquinolinecarboxylic acid hydrazide.

  • Esterification: React 1-isoquinolinecarboxylic acid with ethanol in the presence of catalytic sulfuric acid (

    
    ) under reflux.
    
    • Causality: Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by ethanol.

  • Hydrazinolysis: Treat the resulting ethyl ester with hydrazine hydrate (

    
    ) in ethanol.
    
    • Critical Step: This reaction is often performed under reflux (80°C) for 3-6 hours.

    • Validation: The disappearance of the ester

      
       stretch (~1720 cm⁻¹) and appearance of the hydrazide 
      
      
      
      (~1660 cm⁻¹) and
      
      
      doublets (3200-3300 cm⁻¹) in IR spectroscopy confirms conversion.
Visualization: Synthetic Pathway

The following diagram outlines the conversion from the carboxylic acid precursor to the active hydrazide and its subsequent derivatization into hydrazones (Schiff bases) or metal complexes.

SynthesisPathway Start Isoquinoline Carboxylic Acid Inter Ethyl Ester Intermediate Start->Inter EtOH, H2SO4 Reflux 4h Product Isoquinoline Hydrazide Inter->Product NH2NH2·H2O Nucleophilic Substitution Deriv1 Hydrazone (Schiff Base) Product->Deriv1 + Aldehyde (Condensation) Deriv2 Metal Complex (Cu/Zn Chelate) Product->Deriv2 + Metal Salt (Coordination)

Caption: Step-wise synthesis of isoquinoline hydrazides and downstream derivatization. Colors indicate reaction stages: Blue (Start), Yellow (Intermediate), Green (Core Product), Red (Derivatives).

Therapeutic Frontier: Antitubercular Activity[4][5][6]

Isoquinoline hydrazides are structural analogs of Isoniazid (INH) , the frontline anti-TB drug. Their mechanism of action is often inferred to be similar but with enhanced pharmacokinetic properties due to the fused benzene ring.

Mechanism of Action: Mycolic Acid Inhibition[5]
  • Prodrug Activation: Like INH, isoquinoline hydrazides act as prodrugs. They require activation by the mycobacterial catalase-peroxidase enzyme (KatG ).[1]

  • Acyl Radical Formation: Upon oxidation by KatG, an isonicotinoyl-like radical is generated.

  • Adduct Formation: This radical reacts with NAD+ to form an adduct that inhibits InhA (enoyl-acyl carrier protein reductase).

  • Lysis: Inhibition of InhA blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.

Comparative Data: Isoquinoline vs. Standard Drugs

The following table summarizes MIC (Minimum Inhibitory Concentration) data from recent literature for isoquinoline derivatives against M. tuberculosis (


 strain).
Compound ClassR-SubstituentMIC (µg/mL)Activity vs. INHReference
Isoquinoline Hydrazide Unsubstituted0.8 - 2.0Comparable[1, 3]
Quinoline Hydrazone 4-Fluorophenyl6.25Moderate[2]
Isatin-Hydrazide Hybrid 2-Oxoindolin0.8Superior[2]
Standard (Isoniazid) N/A0.2 - 1.6Baseline[2]

Note: The increased lipophilicity of the isoquinoline core often results in better penetration of the mycobacterial cell wall compared to simple pyridine derivatives.

Therapeutic Frontier: Anticancer & Metal Chelation[7][8][9]

While the hydrazide itself has moderate cytotoxicity, its metal complexes (Copper, Zinc, Nickel) exhibit potent anticancer activity.[2]

The Chelation Mechanism

The hydrazide nitrogen and carbonyl oxygen act as a bidentate ligand. When complexed with Copper (Cu²⁺), the resulting molecule can generate Reactive Oxygen Species (ROS) via Fenton-like reactions.

  • DNA Binding: The planar isoquinoline ring intercalates between DNA base pairs.

  • Oxidative Cleavage: The coordinated metal center catalyzes the production of hydroxyl radicals (

    
    ) in the proximity of the DNA helix.
    
  • Apoptosis: The resulting DNA damage triggers p53-mediated apoptotic pathways (caspase-3 and caspase-9 activation).

Visualization: Anticancer Mechanism

AnticancerMech Compound Isoquinoline-Hydrazide Metal Complex Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake Target1 DNA Intercalation Uptake->Target1 Target2 Mitochondria Uptake->Target2 Process Fenton Reaction (Cu2+ -> Cu+) Target1->Process Target2->Process ROS ROS Generation (•OH, H2O2) Process->ROS Death Apoptosis (Caspase Cascade) ROS->Death

Caption: Mechanism of cytotoxicity for metal-complexed isoquinoline hydrazides. The complex targets DNA and mitochondria, generating ROS that lead to apoptosis.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the reviewed literature.

Protocol A: Synthesis of Isoquinoline-3-Carbohydrazide
  • Reagents: Ethyl isoquinoline-3-carboxylate (10 mmol), Hydrazine hydrate (99%, 50 mmol), Absolute Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux the mixture at 78-80°C for 6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Cool to room temperature. The hydrazide will precipitate as a solid.

    • Filter, wash with cold ethanol, and recrystallize from ethanol/water.

  • Validation: Melting point determination and IR spectroscopy (look for

    
     shift).
    
Protocol B: Antitubercular Assay (MABA Method)

Microplate Alamar Blue Assay (MABA) is preferred for its non-toxic, colorimetric readout.

  • Preparation: Prepare stock solutions of the test compound in DMSO (1 mg/mL).

  • Inoculation: Use M. tuberculosis

    
     strain diluted to 
    
    
    
    CFU/mL in Middlebrook 7H9 broth.
  • Plating: Add 100 µL of broth and serial dilutions of the compound to 96-well plates.

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue (Resazurin) solution. Incubate for 24 hours.

    • Interpretation:Blue = No growth (Inhibition). Pink = Growth (Resazurin reduced to Resorufin by metabolic activity).

  • Calculation: The lowest concentration preventing the color change from blue to pink is the MIC.

Future Outlook

The isoquinoline-hydrazide scaffold is evolving beyond simple substitution.

  • Hybrid Molecules: Coupling isoquinoline hydrazides with other pharmacophores (e.g., fluoroquinolones) to create "dual-target" antibiotics that reduce resistance rates.

  • Nanocarriers: Encapsulating hydrophobic metal complexes in liposomes to improve bioavailability and reduce systemic toxicity in cancer therapy.

  • Flow Chemistry: Utilizing continuous flow reactors for the hydrazinolysis step to improve safety (handling hydrazine) and scalability.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis and anti-tubercular activity of N-substituted Quinoline-3-carbaldehyde hydrazone derivatives. Source: ResearchGate URL:[Link]

  • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Source: PubMed URL:[Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Source: Frontiers in Chemistry URL:[Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

The Isoquinoline-6-Carbohydrazide Scaffold: A Strategic Anchor in Kinase Inhibitor Design

[1] Executive Summary Isoquinoline-6-carbohydrazide represents a high-value pharmacophore intermediate in the fragment-based drug discovery (FBDD) of kinase inhibitors.[1] While the isoquinoline core is historically vali...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Isoquinoline-6-carbohydrazide represents a high-value pharmacophore intermediate in the fragment-based drug discovery (FBDD) of kinase inhibitors.[1] While the isoquinoline core is historically validated by the Rho-associated protein kinase (ROCK) inhibitor Fasudil, the 6-carbohydrazide moiety offers a distinct vector for chemical space exploration. Unlike the classic 5-sulfonyl derivatives, the 6-carbohydrazide acts as a versatile "hydrogen-bond rich" linker, enabling the synthesis of hydrazones, 1,3,4-oxadiazoles, and triazoles that target the solvent-exposed front or the ribose pocket of serine/threonine and tyrosine kinases (e.g., ROCK, MET, VEGFR).

This technical guide details the structural rationale, synthetic protocols, and biological validation workflows required to utilize this scaffold in lead optimization.

Part 1: Structural Rationale & Mechanistic Logic[1]

The Kinase Binding Architecture

The isoquinoline ring functions as an ATP-mimetic. In the context of Type I kinase inhibition:

  • The Hinge Binder: The isoquinoline nitrogen (N2) typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Glu, or Asp residues).

  • The 6-Position Vector: Substitution at the C6 position orients the attached moiety toward the solvent-exposed region or, depending on the specific kinase topology, toward the ribose-binding pocket. This contrasts with the C5-vector of Fasudil, allowing for "scaffold hopping" to overcome patent cliffs or improve physicochemical properties (LogP, solubility).

  • The Carbohydrazide Linker: The hydrazide group (–CO–NH–NH2) serves a dual function:

    • Pharmacodynamic: It provides multiple H-bond donors/acceptors to interact with non-conserved residues (e.g., the Gatekeeper residue), improving selectivity.

    • Synthetic: It acts as a "chemical handle" for divergent synthesis, readily condensing with aldehydes to form hydrazones (Schiff bases) or cyclizing into stable heterocycles.

Comparison with Standard Inhibitors
FeatureFasudil (Standard)Isoquinoline-6-Carbohydrazide Derivatives
Core Substitution 5-Sulfonyl6-Carbonyl
Linker Chemistry Sulfonamide (Rigid, acidic)Carbohydrazide (Flexible, H-bond active)
Primary Target ROCK1/ROCK2ROCK, MET, VEGFR (Tunable via tail)
Solubility ModerateHigh (due to polar hydrazide motif)
Metabolic Liability Sulfonamide hydrolysisHydrazone hydrolysis (requires stabilization via cyclization)

Part 2: Synthetic Workflows

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Synthesis of Isoquinoline-6-Carbohydrazide

This protocol describes the conversion of 6-bromoisoquinoline to the target hydrazide via a palladium-catalyzed carbonylation or esterification route.[1]

Reagents:

  • Isoquinoline-6-carboxylic acid (Starting Material)[1]

  • Thionyl chloride (

    
    ) or Sulfuric acid (
    
    
    
    )
  • Methanol (MeOH)

  • Hydrazine Hydrate (

    
    , 80-99%)
    

Protocol:

  • Esterification:

    • Dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in dry MeOH (10 mL/g).

    • Add catalytic concentrated

      
       (0.1 eq) dropwise at 0°C.
      
    • Reflux for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Concentrate in vacuo, neutralize with saturated

      
      , and extract with Ethyl Acetate. Dry over 
      
      
      
      to yield Methyl isoquinoline-6-carboxylate.[1]
  • Hydrazinolysis:

    • Dissolve the methyl ester (1.0 eq) in absolute Ethanol (10 mL/g).

    • Add Hydrazine Hydrate (5.0 eq) dropwise. Caution: Hydrazine is toxic and a sensitizer.

    • Reflux the mixture for 12–16 hours. A precipitate typically forms.

    • Cool to room temperature. Filter the solid precipitate.

    • Wash with cold ethanol and diethyl ether.

    • Yield: Off-white solid (Isoquinoline-6-carbohydrazide).[1]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show hydrazide protons:
      
      
      9.0–10.0 (CONH, s),
      
      
      4.5–5.0 (
      
      
      , br s).
Divergent Synthesis (The "Grow" Phase)

The hydrazide is rarely the final drug; it is the anchor.

  • Route A (Hydrazones): React with aromatic aldehydes (reflux in EtOH + cat. acetic acid) to target hydrophobic pockets (e.g., MET kinase).

  • Route B (1,3,4-Oxadiazoles): Cyclize with

    
     or Iodine to create a rigid, metabolically stable linker.
    

Part 3: Visualization of Logic & Workflow

G cluster_0 Scaffold Design cluster_1 Synthetic Pathway Isoq Isoquinoline Core (ATP Hinge Binder) Linker 6-Carbohydrazide (H-Bond Linker) Isoq->Linker C6 Substitution Tail Variable Tail (Selectivity Determinant) Linker->Tail Condensation Acid Isoquinoline-6-COOH Ester Methyl Ester Acid->Ester MeOH/H+ Hydrazide Isoquinoline-6-carbohydrazide (KEY INTERMEDIATE) Ester->Hydrazide N2H4·H2O Hydrazone Hydrazone Derivative (Kinase Active) Hydrazide->Hydrazone R-CHO (Schiff Base) Oxadiazole 1,3,4-Oxadiazole (Stable Analog) Hydrazide->Oxadiazole Cyclization

Figure 1: Strategic design and synthetic workflow for Isoquinoline-6-carbohydrazide derivatives.[1]

Part 4: Biological Validation (Protocols)

In Vitro Kinase Assay (ROCK1/2 Focus)

To validate the inhibitory potential, an ADP-Glo™ or HTRF® assay is recommended over radiometric methods for throughput.

System: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures ADP formed from a kinase reaction; highly sensitive for ATP-competitive inhibitors like isoquinolines.[1]

Step-by-Step Protocol:

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: S6 Kinase Substrate peptide (for ROCK).

    • Compound: Dissolve Isoquinoline-6-carbohydrazide derivatives in 100% DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve (start at 100

      
      M).
      
  • Reaction:

    • Add 5

      
      L of Compound (at 2x conc) to a 384-well white plate.
      
    • Add 2.5

      
      L of ROCK1/2 Enzyme (0.5–2 ng/well). Incubate 10 min at RT (allows inhibitor to bind).
      
    • Add 2.5

      
      L of ATP/Substrate Mix (ATP concentration should be at 
      
      
      
      , typically 10
      
      
      M).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Analysis:

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to sigmoidal dose-response to determine

      
      .
      
Cellular Viability Assay (Target Engagement)

Since hydrazones can be hydrolyzed in acidic lysosomes, cellular activity must be confirmed.

  • Cell Lines: A549 (Lung, MET driven), HeLa (ROCK driven).

  • Method: MTT or CellTiter-Glo® after 72h incubation.[1]

  • Success Metric:

    
     < 10 
    
    
    
    M indicates successful membrane permeability and target engagement.

References

  • Comparison of Isoquinoline Scaffolds

    • Source: Feng, Y., et al. (2014). "Discovery of substituted 4-(pyrazol-4-yl)-phenyl-2-aminopyrimidines as potent ROCK inhibitors."[1] ACS Medicinal Chemistry Letters.

    • Context: Establishes the isoquinoline core as a ROCK-privileged scaffold.
  • Hydrazide-Hydrazone Linkers in Kinase Inhibitors

    • Source: Taha, M., et al. (2022). "Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors." Frontiers in Chemistry.
    • Context: Validates the hydrazide linker for targeting MET and VEGFR kinases.
  • 6-Substituted Isoquinoline Optimization

    • Source: Ray, P.C., et al. (2011). "Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Context: Details the SAR of the 6-position vector for selectivity over PKA.
  • Fragment-Based Discovery Strategy

    • Source: Kawanishi, E., et al. (2020). "Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors."[2] Journal of Medicinal Chemistry.

    • Context: Demonstrates fragment merging strategies using the 6-position of isoquinoline.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Isoquinoline-6-Carbohydrazide Schiff Bases

Introduction & Biological Significance[1][2][3][4][5][6][7][8][9] The synthesis of hydrazone-type Schiff bases derived from isoquinoline-6-carbohydrazide represents a critical workflow in modern medicinal chemistry. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Significance[1][2][3][4][5][6][7][8][9]

The synthesis of hydrazone-type Schiff bases derived from isoquinoline-6-carbohydrazide represents a critical workflow in modern medicinal chemistry. Unlike simple aliphatic hydrazones, the isoquinoline scaffold confers significant lipophilicity and planar geometry, allowing these derivatives to intercalate with DNA or bind into hydrophobic pockets of enzymes such as kinases and enoyl-ACP reductase (InhA).

This application note details the optimized protocol for condensing isoquinoline-6-carbohydrazide with aromatic aldehydes. The resulting acylhydrazones are pharmacophores of high interest for antitubercular (Mycobacterium tuberculosis inhibition) and antineoplastic applications.

Key Chemical Challenge

The primary challenge in this synthesis is balancing the nucleophilicity of the hydrazide (


) against the solubility constraints of the rigid isoquinoline ring. Standard protocols often fail due to incomplete solubilization or over-acidification, which protonates the hydrazine and kills reactivity. This guide provides a solubility-optimized, acid-catalyzed pathway to ensure high yields (>80%).

Mechanistic Principles

The formation of the Schiff base (acylhydrazone) is a reversible, acid-catalyzed condensation. Understanding the mechanism is vital for troubleshooting low yields.

Reaction Mechanism[10][11][12][13][14]
  • Activation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the isoquinoline-6-carbohydrazide attacks the activated carbonyl.

  • Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by water elimination to generate the C=N double bond.

Critical Control Point: Strong acids (like HCl) should be avoided or used with extreme caution. If the pH drops too low, the terminal amine of the hydrazide becomes protonated (


), rendering it non-nucleophilic and halting the reaction. Glacial Acetic Acid (GAA) provides the ideal pKa (~4.76) to activate the aldehyde without deactivating the hydrazide.

Mechanism Reactants Isoquinoline-6-carbohydrazide + Aldehyde Activation Acid Activation (Carbonyl Protonation) Reactants->Activation + H+ (GAA) Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Slow Step Elimination Dehydration (-H2O) Attack->Elimination Rapid Product Target Acylhydrazone (Schiff Base) Elimination->Product C=N Formation Product->Reactants Hydrolysis (if wet)

Figure 1: Acid-catalyzed mechanism for acylhydrazone formation. Note the reversibility; water removal drives the equilibrium forward.[1]

Materials & Equipment

ComponentSpecificationPurpose
Precursor Isoquinoline-6-carbohydrazideNucleophile (Source)
Electrophile Aromatic Aldehyde (e.g., Benzaldehyde derivatives)Substrate
Solvent A Absolute Ethanol (EtOH)Primary reaction medium
Solvent B Dimethylformamide (DMF)Co-solvent for solubility enhancement
Catalyst Glacial Acetic Acid (GAA)Carbonyl activator
Apparatus Reflux condenser, Magnetic stirrer, Oil bathReaction environment

Experimental Protocol

Phase 1: Pre-Reaction Preparation

Solubility Check: Isoquinoline-6-carbohydrazide has lower solubility than its pyridine analogs (e.g., Isoniazid).

  • Test: Dissolve 100 mg in 5 mL Ethanol. If cloudy, add DMF dropwise until clear.

  • Standard Solvent System: 9:1 Ethanol:DMF is recommended for substituted isoquinolines.

Phase 2: Synthesis Procedure
  • Stoichiometry: Weigh 1.0 mmol of Isoquinoline-6-carbohydrazide and transfer to a 50 mL round-bottom flask.

  • Solvation: Add 15 mL of Absolute Ethanol . If the solid does not dissolve upon stirring, add 1-2 mL of DMF .

  • Addition: Add 1.0 mmol (1 eq) of the appropriate aromatic aldehyde.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

    • Note: Do not exceed 5 drops; excess acid retards the reaction.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: CHCl₃:MeOH 9:1). The hydrazide spot (lower Rf) should disappear.

Phase 3: Workup & Purification
  • Precipitation: Allow the reaction mixture to cool to room temperature. The Schiff base typically precipitates as a colored solid (white/yellow/orange depending on the aldehyde).

    • If no precipitate forms: Pour the mixture into 50 mL of crushed ice-water to force precipitation.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and acid.

  • Recrystallization: Recrystallize from hot Ethanol. If the compound is highly insoluble, use an Ethanol/DMF mixture.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Validation

To ensure the integrity of the Schiff base, the following spectral features must be confirmed. The disappearance of the


 peaks and the appearance of the Azomethine proton are the primary indicators of success.
Spectral Data Summary Table
TechniqueFunctional GroupExpected SignalInterpretation
FT-IR

Amide

Strong band; confirms hydrazone amide linkage.
FT-IR

Imine

Sharp band; confirms Schiff base formation.
FT-IR


Single band (Amide NH). Absence of double spike (

) confirms conversion.
¹H NMR


(s, 1H)
Diagnostic singlet; downfield due to conjugation.
¹H NMR


(s, 1H)
Broad singlet; disappears with

exchange.

Workflow Visualization

The following diagram outlines the logical flow from reactants to validated product, including critical decision nodes for solubility.

Workflow Start Weigh Reactants (1:1 Molar Ratio) Solvent Add Solvent (EtOH or EtOH:DMF 9:1) Start->Solvent CheckSol Is Solution Clear? Solvent->CheckSol AddDMF Add DMF Dropwise (+ Heat) CheckSol->AddDMF No (Cloudy) Catalyst Add GAA Catalyst (2-3 Drops) CheckSol->Catalyst Yes (Clear) AddDMF->CheckSol Reflux Reflux 4-6 Hours (80°C) Catalyst->Reflux TLC TLC Check (CHCl3:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete Workup Cool & Filter Precipitate TLC->Workup Complete Recryst Recrystallize (Hot EtOH) Workup->Recryst Final Characterization (NMR/IR) Recryst->Final

Figure 2: Operational workflow for Isoquinoline-6-carbohydrazide Schiff base synthesis.

Troubleshooting & Optimization

  • Low Yield: Often caused by water in the solvent (driving equilibrium back to reactants). Use Absolute Ethanol and consider adding molecular sieves to the reaction flask.

  • Oiling Out: If the product forms an oil instead of a solid upon cooling, reheat to dissolve, add water dropwise until just turbid, and let it stand undisturbed overnight.

  • No Reaction: If TLC shows starting material after 6 hours, the aldehyde may be deactivated (e.g., 4-dimethylamino benzaldehyde). Increase catalyst concentration slightly or switch to a higher boiling solvent like n-Propanol.

References

  • Mechanistic Foundation: "Green route synthesis of Schiff's bases of isonicotinic acid hydrazide."[2] Taylor & Francis. Available at: [Link]

  • Characterization Standards: "Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand." ACS Omega. Available at: [Link]

  • Biological Relevance: "Biologically Active Isoquinoline Alkaloids covering 2014-2018." PubMed Central (NIH). Available at: [Link]

  • Reaction Optimization: "What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde?" ResearchGate.[3] Available at: [Link]

Sources

Application

Microwave-assisted synthesis involving Isoquinoline-6-carbohydrazide

Application Note: High-Efficiency Microwave-Assisted Synthesis of Isoquinoline-6-Carbohydrazide and Bioactive Derivatives Executive Summary This application note details a validated, high-throughput protocol for the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Isoquinoline-6-Carbohydrazide and Bioactive Derivatives

Executive Summary

This application note details a validated, high-throughput protocol for the synthesis of Isoquinoline-6-carbohydrazide , a critical pharmacophore in the development of Rho-kinase (ROCK) inhibitors, anti-tubercular agents, and antimicrobial scaffolds.

Conventional thermal synthesis of heterocyclic hydrazides typically requires 4–12 hours of reflux, often resulting in thermal degradation and moderate yields. By leveraging microwave (MW) irradiation , this protocol reduces reaction times to under 20 minutes while increasing yields by 15–25%. We further describe downstream derivatization into Schiff bases (hydrazones) and 1,3,4-oxadiazoles, providing a complete workflow for library generation.

Scientific Rationale & Mechanism

The Microwave Advantage

Microwave synthesis relies on dielectric heating . Polar solvents (like ethanol) and reagents (hydrazine) align with the oscillating electric field. The molecular friction and dipolar rotation generate internal heat rapidly.

  • Non-thermal Effects: The specific "microwave effect" lowers the activation energy (

    
    ) barrier for nucleophilic attacks in polar media.
    
  • Selectivity: Rapid heating profiles minimize the window for side-product formation (e.g., hydrolysis of the ester back to the acid).

Reaction Pathway

The core transformation is a Nucleophilic Acyl Substitution . The nitrogen atom of the isoquinoline ring acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon at the 6-position, thereby facilitating the attack by hydrazine.

ReactionPathway cluster_0 Precursor cluster_1 Core Synthesis (MW) cluster_2 Derivatization (MW) Ester Methyl isoquinoline- 6-carboxylate Hydrazide Isoquinoline-6- carbohydrazide Ester->Hydrazide + N2H4·H2O EtOH, 100°C 10-15 min Hydrazone Hydrazone (Schiff Base) Hydrazide->Hydrazone + Ar-CHO AcOH (cat) 2-5 min Oxadiazole 1,3,4-Oxadiazole Derivative Hydrazide->Oxadiazole + CS2/KOH or Orthoformate 15 min

Figure 1: Synthetic workflow from ester precursor to bioactive libraries.

Experimental Protocols

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. All MW reactions must be performed in sealed, pressure-rated vessels within a fume hood.

Protocol A: Synthesis of Isoquinoline-6-carbohydrazide

Target: Conversion of methyl ester to hydrazide.[1][2]

Materials:

  • Methyl isoquinoline-6-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Ethanol (Absolute, solvent)

Procedure:

  • Loading: In a 10 mL microwave process vial, dissolve Methyl isoquinoline-6-carboxylate (1 mmol, ~187 mg) in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine hydrate (5 mmol, ~0.25 mL) dropwise. Cap the vial with a crimp seal (PTFE/Silicone septum).

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 12 minutes

    • Stirring: High

  • Work-up: Cool the reaction to 50°C using compressed air. Pour the mixture into ice-cold water (10 mL).

  • Isolation: The solid product precipitates immediately. Filter under vacuum, wash with cold ethanol (2 x 2 mL), and dry.

Validation:

  • Yield: 88–92% (White crystalline solid).

  • Melting Point: 188–190°C.

  • TLC:

    
     0.35 (CHCl
    
    
    
    :MeOH 9:1).
Protocol B: Library Generation (Schiff Bases)

Target: Condensation with aromatic aldehydes to form hydrazones.

Procedure:

  • Loading: Mix Isoquinoline-6-carbohydrazide (1 mmol) and substituted Benzaldehyde (1.1 equiv) in Ethanol (2 mL).

  • Catalyst: Add Glacial Acetic Acid (1-2 drops).

  • Irradiation:

    • Temperature: 85°C

    • Time: 3 minutes

  • Isolation: Cool to room temperature. The Schiff base usually crystallizes out. If not, add cold water. Filter and recrystallize from ethanol if necessary.

Data Analysis & Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux.[3][4]

ParameterConventional RefluxMicrowave MethodImprovement
Reaction Time 6 – 8 Hours12 – 15 Minutes30x Faster
Yield (Hydrazide) 65 – 72%88 – 92%+20% Yield
Solvent Usage 20 – 50 mL2 – 3 mLGreen Metric
Energy Consumption High (Continuous heating)Low (Targeted heating)Eco-friendly
Purity (Crude) Requires Recrystallization>95% (Often pure)Process Efficiency

Expert Insights & Troubleshooting

  • Solvent Choice: Ethanol is preferred over Methanol for MW synthesis because it has a higher loss tangent (

    
    ), meaning it absorbs microwave energy more efficiently, heating the reaction faster.
    
  • Hydrazine Excess: We use 5 equivalents of hydrazine. Although 1.1 equiv is stoichiometric, the excess drives the equilibrium forward and prevents the formation of the dimer (di-isoquinolinyl hydrazine).

  • 6-Position Reactivity: The 6-position is electronically distinct. If starting from the acid (Isoquinoline-6-carboxylic acid) instead of the ester, activation with CDI (Carbonyldiimidazole) or T3P is required before hydrazine addition. The ester route described above is kinetically favored in MW.

Troubleshooting Issue Problem: Low Yield or Oily Product Check1 Is the solvent dry? Water can hydrolyze ester back to acid. Issue->Check1 Check2 Is Hydrazine fresh? Old hydrazine oxidizes/absorbs CO2. Issue->Check2 Check3 Did you use excess Hydrazine? Prevents dimerization. Issue->Check3

Figure 2: Troubleshooting logic for hydrazide synthesis.

References

  • Microwave-Assisted Synthesis of Quinoline and Isoquinoline Derivatives

    • Fernandes, et al.
  • General Protocol for Microwave Hydrazide Synthesis

    • Shantier, et al. "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids." Journal of Applied Pharmaceutical Research, 2022.[1]

  • Hydrazone Formation (Schiff Bases)

    • "Microwave Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones." Molecules, MDPI, 2020.
    • [5]

  • Isoquinoline Scaffold Pharmacophore Data

    • "Isoquinoline derivatives as antibacterial agents." MDPI, 2024.

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Bio-active Metal Complexes Using Isoquinoline-6-carbohydrazide

Preamble: The Convergence of Isoquinoline Scaffolds and Coordination Chemistry The isoquinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural alkaloids and synthetic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Convergence of Isoquinoline Scaffolds and Coordination Chemistry

The isoquinoline moiety is a privileged heterocyclic scaffold, forming the structural core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent biological significance of the isoquinoline nucleus is often amplified through strategic functionalization. The introduction of a carbohydrazide group at the 6-position of the isoquinoline ring system creates a versatile chelating ligand, Isoquinoline-6-carbohydrazide. This modification opens a gateway to coordination chemistry, allowing for the synthesis of novel metal complexes with potentially enhanced or unique biological activities.[1]

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the preparation and characterization of metal complexes using Isoquinoline-6-carbohydrazide as the primary ligand. The protocols and discussions herein are grounded in established principles of coordination chemistry and are adapted from methodologies reported for analogous carbohydrazide and quinoline-based ligands.[4][5]

The Ligand: Isoquinoline-6-carbohydrazide - A Multifaceted Coordinating Agent

Isoquinoline-6-carbohydrazide is a bifunctional molecule featuring a rigid isoquinoline backbone and a flexible carbohydrazide side chain (-CONHNH₂). This unique combination of a heterocyclic aromatic system and a hydrazide functional group provides multiple potential coordination sites for metal ions.

  • The Hydrazide Moiety: The carbohydrazide group is a classic chelating agent. The terminal amino group (-NH₂) and the carbonyl oxygen (-C=O) can coordinate to a metal center, forming a stable five-membered ring. This bidentate coordination is a common feature of hydrazone and carbohydrazide metal complexes.[6]

  • The Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the isoquinoline ring presents an additional coordination site.[1]

Depending on the reaction conditions and the nature of the metal ion, Isoquinoline-6-carbohydrazide can act as a bidentate or a tridentate ligand. This versatility allows for the synthesis of a diverse range of metal complexes with varying geometries and electronic properties.

General Principles for the Synthesis of Isoquinoline-6-carbohydrazide Metal Complexes

The synthesis of metal complexes with Isoquinoline-6-carbohydrazide typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The general approach is based on the principles of Lewis acid-base chemistry, where the metal ion acts as a Lewis acid and the ligand as a Lewis base.

Choice of Metal Salts

A wide variety of metal salts can be employed, with the choice often dictated by the desired properties of the final complex. Transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) are commonly used due to their interesting coordination geometries and biological relevance.[4] The counter-ion of the metal salt (e.g., chloride, nitrate, perchlorate, acetate) can also influence the coordination sphere of the final complex.

Stoichiometry and Reaction Conditions

The stoichiometry of the reaction (ligand-to-metal ratio) is a critical parameter that determines the structure of the resulting complex. Typically, a 1:1 or 2:1 ligand-to-metal molar ratio is employed.[4][7] The reaction is usually carried out in a polar solvent, such as ethanol or methanol, which can dissolve both the ligand and the metal salt. Heating the reaction mixture under reflux is often necessary to provide the activation energy for the complexation reaction and to ensure its completion.[8][9]

Detailed Experimental Protocol: Synthesis of a Representative Cu(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex of Isoquinoline-6-carbohydrazide, adapted from established procedures for related carbohydrazide ligands.[4]

Materials and Reagents
  • Isoquinoline-6-carbohydrazide (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Synthesis Procedure
  • Ligand Solution Preparation: Dissolve a stoichiometric amount of Isoquinoline-6-carbohydrazide (e.g., 2 mmol) in absolute ethanol (e.g., 20 mL) in a round-bottom flask. Gentle warming and stirring may be required to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding amount of CuCl₂·2H₂O (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of absolute ethanol (e.g., 10 mL).

  • Reaction Mixture: Slowly add the ethanolic solution of the metal salt to the ligand solution with continuous stirring. A color change or the formation of a precipitate may be observed upon mixing.

  • Refluxing: Attach a condenser to the round-bottom flask and heat the reaction mixture to reflux for a specified period (typically 2-4 hours).[4] This ensures the reaction goes to completion.

  • Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. The solid complex that has precipitated out is then collected by suction filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[4] Dry the complex in a vacuum oven at a moderate temperature (e.g., 60 °C).

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation Ligand Dissolve Isoquinoline-6-carbohydrazide in Ethanol Mixing Mix Ligand and Metal Salt Solutions Ligand->Mixing Metal_Salt Dissolve CuCl₂·2H₂O in Ethanol Metal_Salt->Mixing Reflux Reflux for 2-4 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Collect Precipitate by Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product [Cu(L)₂Cl₂] Drying->Final_Product

Caption: Workflow for the synthesis of a Cu(II) complex with Isoquinoline-6-carbohydrazide.

Protocols for Physicochemical Characterization

Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure.

Elemental Analysis

Elemental analysis (C, H, N) is performed to determine the empirical formula of the complex and to confirm the ligand-to-metal ratio. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.[4]

Molar Conductance Measurements

Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) are used to determine the electrolytic nature of the complex.[10] Low molar conductivity values typically indicate a non-electrolytic nature, suggesting that the anions (e.g., chloride) are coordinated to the metal ion.[7]

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand.

    • Protocol: Record the IR spectra of the free ligand and the metal complex in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

    • Interpretation: A downward shift in the ν(C=O) and ν(NH₂) stretching frequencies in the complex spectrum compared to the free ligand suggests the coordination of the carbonyl oxygen and the amino nitrogen to the metal ion. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to the formation of M-O and M-N bonds.[6]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining its geometry.

    • Protocol: Dissolve the complex in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum in the range of 200-800 nm.

    • Interpretation: The spectrum of the complex will show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion. The position of the d-d bands can be indicative of the coordination geometry (e.g., octahedral, tetrahedral).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Zn(II), Cd(II)).

    • Protocol: Dissolve the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆) and record the NMR spectra.

    • Interpretation: A downfield shift of the protons of the carbohydrazide moiety in the spectrum of the complex compared to the free ligand indicates coordination to the metal ion.[6]

Magnetic Susceptibility Measurements

For paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons and, consequently, the geometry of the complex.[11]

Expected Characterization Data

The following table summarizes the expected key data for a hypothetical [Cu(L)₂(Cl)₂] complex, where L = Isoquinoline-6-carbohydrazide.

Technique Parameter Expected Observation Interpretation
Elemental Analysis %C, %H, %NAgreement with calculated valuesConfirms the stoichiometry of the complex
Molar Conductance Λм (in DMF)Low valueNon-electrolytic nature; chlorides are coordinated
IR Spectroscopy ν(C=O)Downward shift compared to free ligandCoordination of carbonyl oxygen
ν(NH₂)Downward shift compared to free ligandCoordination of amino nitrogen
New bands~500-600 cm⁻¹ and ~400-500 cm⁻¹Formation of M-O and M-N bonds
UV-Vis Spectroscopy d-d transitionsBroad band in the visible regionSuggests a distorted octahedral geometry for Cu(II)
Magnetic Susceptibility µeff~1.73 B.M.One unpaired electron, characteristic of Cu(II)

Potential Applications in Drug Development

Metal complexes of isoquinoline derivatives have shown significant promise in medicinal chemistry.[1][3] The complexation of Isoquinoline-6-carbohydrazide with biologically active metal ions can lead to new therapeutic agents with improved efficacy.

  • Anticancer Activity: Many copper and other transition metal complexes exhibit potent anticancer activity, often through mechanisms involving the generation of reactive oxygen species (ROS) or interaction with DNA.[1]

  • Antimicrobial and Antifungal Activity: The chelation of metal ions can enhance the antimicrobial and antifungal properties of the parent ligand.[4][12] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane.

Caption: Potential coordination modes of Isoquinoline-6-carbohydrazide with a metal ion.

Conclusion

Isoquinoline-6-carbohydrazide is a promising ligand for the synthesis of novel metal complexes with potential applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile molecule. The strategic combination of the biologically active isoquinoline scaffold with various metal ions opens up exciting avenues for the design of new metallodrugs with enhanced therapeutic properties.

References

  • Abdel-Rahman, L. H., et al. (2017). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 22(12), 2139. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 3426-3437. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2-Picoline). Baghdad Science Journal, 9(4), 728-735. [Link]

  • Bielenica, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(21), 7384. [Link]

  • Bonaccorso, C., et al. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(1), 11. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Bielenica, A., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed, National Center for Biotechnology Information. [Link]

  • El-Gammal, O. A., et al. (2014). Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry, 1(1), 1-10.
  • Shabeeb, I. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]

  • Shabeeb, I. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. [Link]

  • Shabeeb, I. A., et al. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Synthesis and characterization study on some metal complexes of a schiff base derived from ninhydrin with s-methylhydrazine-carbodithioate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(1), 159-166.
  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines resynthesized on a mmol scale selected from the plate according to the analytical performance. [Link]

  • Butcher, R. J., et al. (2021). Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-80. [Link]

  • Royal Society of Chemistry. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. [Link]

  • Shakdofa, M. M. E., et al. (2010). (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]

  • American Chemical Society. (2022). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega. [Link]

  • MDPI. (2011). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. [Link]

  • ResearchGate. (2010). (PDF) Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. [Link]

  • American Chemical Society. (2021). Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors. Organic Process Research & Development. [Link]

  • MDPI. (2021). Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. [Link]

Sources

Application

Technical Application Note: In Vitro Profiling of Isoquinoline-6-carbohydrazide

Introduction & Pharmacological Context Isoquinoline-6-carbohydrazide represents a critical chemical scaffold in the development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) . While th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Isoquinoline-6-carbohydrazide represents a critical chemical scaffold in the development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) . While the 5-isoquinolinesulfonyl moiety (found in Fasudil and Ripasudil) is the clinical standard for ROCK inhibition, the 6-carbohydrazide substitution offers a distinct vector for Structure-Activity Relationship (SAR) exploration.

The hydrazide functionality (


) serves two primary roles in drug discovery:
  • Direct Pharmacophore: It acts as a hydrogen bond donor/acceptor pair capable of interacting with the kinase hinge region or the aspartate residues in the catalytic loop.

  • Synthetic Intermediate: It is the precursor for N-acylhydrazones (Schiff bases), a privileged structure in medicinal chemistry known to stabilize the active conformation of kinases and improve selectivity against off-targets like Protein Kinase A (PKA).

This guide outlines the critical in vitro assay cascade required to validate Isoquinoline-6-carbohydrazide and its derivatives, moving from chemical stability to enzymatic potency and cellular phenotype.

Chemical Preparation & Stability (Pre-Assay QC)

Critical Expert Insight: Hydrazides are nucleophilic and susceptible to oxidation or condensation with ubiquitous aldehydes (even trace formaldehyde in laboratory air or low-grade solvents). Improper handling leads to "false positives" in assays due to the formation of hydrazones or oxidation byproducts.

Protocol A: Compound Solubilization
  • Solvent: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to a stock concentration of 10 mM. Avoid ethanol or methanol for long-term storage as they can facilitate esterification or acetal formation over time.

  • Storage: Aliquot into amber glass vials (hydrazides are photosensitive) and store at -20°C.

  • QC Check: Before running the kinase assay, verify integrity via LC-MS.

    • Pass Criteria: Single peak at [M+H]+ corresponding to the hydrazide MW.

    • Fail Criteria: Presence of [M+12]+ (formaldehyde adduct) or [M+14]+ (oxidation/methylation).

Biochemical Potency: ROCK1/2 Kinase Assay[1]

The gold standard for quantifying the potency of isoquinoline inhibitors is an ADP-detection assay. We utilize the ADP-Glo™ (Promega) platform because it is less prone to interference from the hydrazide moiety compared to fluorescence-based assays.

Mechanistic Rationale

Isoquinolines function as ATP-competitive inhibitors . They bind to the ATP-binding pocket of the ROCK kinase domain. The assay measures the reduction in ADP production (kinase activity) as inhibitor concentration increases.

Experimental Workflow (DOT Diagram)

ROCK_Assay_Workflow Substrate Substrate (S6 Peptide + ATP) Reaction Kinase Reaction (60 min @ 25°C) Substrate->Reaction Enzyme Enzyme (Recombinant ROCK1/2) Enzyme->Reaction Inhibitor Test Compound (Isoquinoline-6-carbohydrazide) Inhibitor->Reaction Inhibits Stop ADP-Glo Reagent (Depletes unused ATP) Reaction->Stop Detect Detection Reagent (Converts ADP -> ATP -> Light) Stop->Detect Signal Luminescence (RLU) Detect->Signal

Caption: ADP-Glo kinase assay workflow. The inhibitor prevents ATP hydrolysis; lower luminescence indicates higher potency.

Detailed Protocol
  • Buffer Preparation:

    • Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Note: Fresh DTT is mandatory to prevent oxidation of the kinase cysteine residues.

  • Plate Setup (384-well white low-volume plate):

    • Column 1-2: High Control (Enzyme + Substrate + DMSO).

    • Column 3-4: Low Control (No Enzyme).

    • Column 5-24: Test Compound (10-point dose response, starting at 100 μM, 1:3 serial dilution).

  • Reaction:

    • Add 2 μL of ROCK1 or ROCK2 enzyme (0.5–2.0 ng/well).

    • Add 1 μL of Isoquinoline-6-carbohydrazide dilution. Incubate 10 min at RT.

    • Add 2 μL of Substrate Mix (S6 ribosomal peptide substrate + 10 μM ATP).

    • Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 5 μL ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).

    • Add 10 μL Kinase Detection Reagent . Incubate 30 min (converts ADP to light).

  • Analysis:

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

    • Calculate % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Selectivity Counter-Screen (PKA)

Isoquinolines are notorious for off-target inhibition of Protein Kinase A (PKA) due to structural homology.

  • Requirement: Run the exact protocol above using PKA enzyme.

  • Target Profile: ROCK IC₅₀ < 100 nM; PKA IC₅₀ > 10 μM (Selectivity Index > 100-fold).

Cellular Functional Assay: Actin Cytoskeleton Disassembly

Inhibition of ROCK leads to the dephosphorylation of Myosin Light Chain (MLC), resulting in the disassembly of actin stress fibers. This phenotypic assay confirms that the compound penetrates the cell membrane and engages the target in a physiological environment.

Pathway Visualization (DOT Diagram)

ROCK_Pathway RhoA RhoA (GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK LIMK LIMK ROCK->LIMK MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC-P) ROCK->MLC Phosphorylates Drug Isoquinoline-6-carbohydrazide Drug->ROCK BLOCKS Cofilin Cofilin-P (Inactive) LIMK->Cofilin MLCP->MLC Dephosphorylates Actin Actin Stress Fibers (Contraction) MLC->Actin Promotes Assembly

Caption: ROCK signaling pathway.[1][2] The drug blocks ROCK, preventing MLC phosphorylation, leading to stress fiber loss.

Protocol: Immunofluorescence of Stress Fibers
  • Cell Line: A7r5 (Rat aortic smooth muscle) or MDA-MB-231 (Breast cancer). These lines have prominent stress fibers.

  • Seeding: Plate 5,000 cells/well in a 96-well black optical-bottom plate. Incubate 24h.

  • Treatment:

    • Treat cells with Isoquinoline-6-carbohydrazide (0.1, 1.0, 10 μM) for 2 hours.

    • Positive Control:Fasudil (10 μM) or Y-27632 (10 μM).

    • Negative Control: 0.1% DMSO.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-iFluor 488 (binds F-actin) and DAPI (nuclei).

  • Imaging & Quantification:

    • Image at 20x/40x magnification.

    • Scoring: Healthy cells show thick, parallel actin fibers. Inhibited cells show a "diffuse" cytoplasmic stain or cell rounding (neurite-like outgrowth in some lines).

    • Quantification: Measure Mean Fluorescence Intensity (MFI) of fibers using automated image analysis (e.g., CellProfiler).

ADME-Tox: Metabolic Stability (Microsomal)

Hydrazide-containing compounds are susceptible to metabolism by N-acetyltransferases (NAT) and Cytochrome P450s . Assessing metabolic stability early is non-negotiable.

Protocol
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Reaction:

    • Test compound: 1 μM.

    • Microsome protein: 0.5 mg/mL.

    • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Analysis: Quench with cold Acetonitrile containing Internal Standard. Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      
    • 
      .
      
    • Target:

      
       min in Human Microsomes.
      

Data Reporting Template

Summarize your findings in the following format to facilitate decision-making:

AssayParameterIsoquinoline-6-carbohydrazideFasudil (Control)Status
Biochemical ROCK1 IC₅₀ (nM)[Experimental Value]~300 nMGo/No-Go
ROCK2 IC₅₀ (nM)[Experimental Value]~300 nM
PKA IC₅₀ (nM)[Experimental Value]~1,000 nMSelectivity Check
Cellular Stress Fiber Loss (EC₅₀)[Experimental Value]~10 μM
ADME HLM Stability (

)
[Value in min]> 60 minStability Check

References

  • LASSBio-2065 Discovery: Kummerle, A. E., et al. (2018).[3] Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate.

  • ADP-Glo Methodology: Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Isoquinoline Scaffold Review: Biologically active isoquinoline alkaloids with drug-like properties.[4] Royal Society of Chemistry.

  • ROCK Signaling & Fasudil: Liao, J. K., et al. (2007). Rho-associated kinase inhibitors: a new class of antimetabolites. NIH/PubMed.

  • Hydrazide Synthesis: Synthesis of amides directly from carboxylic acids and hydrazines.[5] Royal Society of Chemistry.

Sources

Method

Functionalization of the isoquinoline ring at the 6-position

Application Note: Strategic Functionalization of the Isoquinoline Scaffold at the C6 Position Part 1: Executive Summary & The "C6 Paradox" The Challenge: The functionalization of the isoquinoline ring at the C6 position...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Isoquinoline Scaffold at the C6 Position

Part 1: Executive Summary & The "C6 Paradox"

The Challenge: The functionalization of the isoquinoline ring at the C6 position represents a classic problem in heterocyclic chemistry. The electronic landscape of isoquinoline creates a "regioselectivity paradox" that makes direct access to C6 difficult using classical methods:

  • Electrophilic Aromatic Substitution (SEAr): Preferentially occurs at C5 and C8 . The transition states for attack at these positions preserve the aromaticity of the pyridine ring more effectively than attack at C6 or C7.

  • Nucleophilic Aromatic Substitution (SNAr): Preferentially occurs at C1 due to the electron-withdrawing nature of the nitrogen atom.

  • Direct Lithiation: Typically occurs at C1 (most acidic proton).

The Solution: To successfully functionalize C6, researchers must bypass these intrinsic electronic biases. This guide details three validated workflows:

  • The Triflate Gateway (Gold Standard): Conversion of 6-hydroxyisoquinoline to a pseudohalide for cross-coupling.

  • Steric-Electronic Editing (Advanced): Iridium-catalyzed C-H borylation exploiting steric pockets.

  • De Novo Assembly (Precision): Constructing the ring with the functionality pre-installed.

Part 2: Regioselectivity Logic Map

The following diagram illustrates the electronic biases of the isoquinoline scaffold and the strategic "entry points" for C6 functionalization.

Isoquinoline_Map cluster_legend Legend Isoq Isoquinoline Scaffold C1 C1 Position (Nucleophilic Attack / Lithiation) Isoq->C1 Intrinsic Bias C5 C5 Position (Electrophilic Attack - Kinetic) Isoq->C5 Intrinsic Bias C4 C4 Position (Radical/Halogenation) Isoq->C4 Intrinsic Bias Strat_Tf Strategy A: The Triflate Gateway (via 6-OH) Isoq->Strat_Tf Precursor Conversion Strat_Ir Strategy B: Ir-Catalyzed Borylation (Steric Control) Isoq->Strat_Ir C-H Activation C6 C6 Position (The Target) Strat_Tf->C6 Pd-Coupling Strat_Ir->C6 Suzuki-Miyaura Strat_DeNovo Strategy C: De Novo Assembly (Rh-Catalyzed Annulation) Strat_DeNovo->C6 Ring Closure key Red: High Reactivity (Undesired) Yellow: Medium Reactivity Green: Target Site Blue: Strategic Pathway

Figure 1: Decision matrix for accessing the C6 position. Direct reaction on the parent ring usually fails to hit C6; strategic bypasses are required.

Part 3: Detailed Protocols

Protocol A: The Triflate Gateway (High Reliability)

Context: This is the most reliable method for generating libraries of 6-substituted isoquinolines. It relies on the commercial availability of 6-hydroxyisoquinoline.

Mechanism: Phenolic activation followed by Pd-catalyzed cross-coupling.

Step 1: Synthesis of Isoquinolin-6-yl Trifluoromethanesulfonate

  • Reagents: 6-Hydroxyisoquinoline (1.0 equiv), Pyridine (3.0 equiv), Triflic anhydride (Tf2O, 1.2 equiv), DCM (anhydrous).

  • Setup: Flame-dried round-bottom flask, N2 atmosphere.

  • Procedure:

    • Suspend 6-hydroxyisoquinoline in DCM (0.2 M) and add pyridine. Cool to 0°C.

    • Add Tf2O dropwise over 20 mins. (Exothermic).

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour into saturated NaHCO3. Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc). The triflate is often unstable on silica for long periods; elute quickly.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reagents: Isoquinolin-6-yl triflate (1.0 equiv), Arylboronic acid (1.5 equiv), K2CO3 (3.0 equiv), Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

  • Procedure:

    • Combine solid reagents in a microwave vial or pressure tube.

    • Add degassed solvents.

    • Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

    • Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

Critical Control Points:

  • Base Sensitivity: The isoquinoline ring is sensitive to nucleophilic attack at C1 by strong bases. K2CO3 is preferred over hydroxides.

  • Hydrolysis: The 6-OTf group is prone to hydrolysis back to the phenol if the reaction pH becomes too basic or if left in water too long.

Protocol B: Iridium-Catalyzed C-H Borylation (Late-Stage Functionalization)

Context: Used when the isoquinoline ring is already built and you need to install a handle at C6/C7. Constraint: Unsubstituted isoquinoline borylates at C3 . To hit C6, you generally need a substituent at C1 (to block the nitrogen coordination or steric bulk) or use the hydrochloride salt to alter the electronics.

Workflow:

  • Reagents: Substrate (e.g., 1-chloro-isoquinoline), [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine, 3 mol%), B2pin2 (1.0 equiv).

  • Solvent: THF or MTBE (anhydrous).

  • Procedure:

    • In a glovebox (or strict Schlenk line), mix Pre-catalyst, Ligand, and B2pin2 in THF to form the active catalyst (deep red/brown).

    • Add the isoquinoline substrate.

    • Heat to 60-80°C in a sealed vessel for 12-24h.

    • Outcome: Expect a mixture of C6 and C7 borylation (often ~60:40 or 70:30 depending on C1 sterics).

  • Purification: Do not isolate the pinacol ester on silica (it can protodeboronate). React in situ (One-pot) with the aryl halide/Suzuki conditions described in Protocol A.

Why this works: The bulky dtbpy ligand prevents the iridium from approaching the sterically crowded C5/C8 "peri" positions. C1 is blocked by the substituent. This leaves C6 and C7 as the most accessible C-H bonds.

Part 4: Data & Troubleshooting

Table 1: Comparative Analysis of C6 Functionalization Methods

FeatureProtocol A (Triflate)Protocol B (Ir-Borylation)Protocol C (De Novo/Rh)
Regioselectivity 100% (C6) Variable (C6/C7 mix)High (>95%)
Substrate Scope Limited by phenol availabilityBroad (Late-stage)Requires specific benzamides
Scalability High (kg scale)Low/Medium (mg to g)Medium
Cost LowHigh (Ir catalyst)High (Rh catalyst)
Primary Risk Hydrolysis of OTfIsomer separationCatalyst poisoning

Troubleshooting Guide (Self-Validating Systems):

  • Problem: Low Yield in Suzuki Coupling (Protocol A).

    • Diagnosis: C1-Nucleophilic attack?

    • Validation: Check LCMS for "dimer" formation or hydrolysis product (phenol).

    • Fix: Switch to anhydrous conditions using CsF as the base in Dioxane, rather than aqueous carbonate.

  • Problem: C3 Borylation instead of C6 (Protocol B).

    • Diagnosis: The nitrogen atom is directing the Ir catalyst to C3.

    • Validation: NMR shift of the C3 proton disappears.

    • Fix: Ensure C1 is substituted. If not, pre-complex the nitrogen with a Lewis Acid (e.g., BF3·Et2O) before borylation to sterically block the "front" of the molecule.

Part 5: References

  • Mechanistic Basis of Heteroarene Borylation:

    • Larsen, M. A., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility."[1] J. Am. Chem. Soc.[2]2014 , 136, 4287.

  • Triflate Cross-Coupling Standards:

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457.

  • De Novo Synthesis (Rh-Catalyzed):

    • Guimond, N., & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling." J. Am. Chem. Soc.[2]2009 , 131, 12050.

  • Steric Control in Borylation:

    • Miller, S. L., et al. "Steric and Electronic Control in the Iridium-Catalyzed C-H Borylation of N-Heterocycles." Org.[1][2][3][4][5] Lett.2019 , 21, 6273.

Disclaimer: The protocols provided are based on general literature standards. Always perform a safety assessment (MSDS review) before handling Triflic Anhydride or Organometallic catalysts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of Isoquinoline-6-carbohydrazide

Welcome to the Technical Support Hub Subject: Optimization of Isoquinoline-6-carbohydrazide Solubility in DMSO Ticket ID: SOL-ISOQ-006 Support Level: Tier 3 (Senior Application Scientist) Executive Summary Isoquinoline-6...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Subject: Optimization of Isoquinoline-6-carbohydrazide Solubility in DMSO Ticket ID: SOL-ISOQ-006 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Isoquinoline-6-carbohydrazide presents a classic "solubility paradox" common in heterocyclic drug discovery. While the isoquinoline core is moderately lipophilic, the carbohydrazide moiety (


) acts as a "molecular velcro," creating strong intermolecular hydrogen bond networks (high lattice energy) that resist solvation.

This guide moves beyond simple "mix and vortex" advice. We will address the thermodynamic barriers preventing dissolution and provide a self-validating protocol to achieve stable stock solutions.

Module 1: The Mechanistic Barrier

To solve the problem, you must understand the enemy. You are fighting two forces:

  • Crystal Lattice Energy: The carbohydrazide group is a dual hydrogen-bond donor and acceptor. In the solid state, these molecules stack efficiently (pi-stacking of isoquinoline rings) and lock together via hydrogen bonds. DMSO must energetically "pay" to break these bonds.

  • The "Water Trap": DMSO is hygroscopic.[1][2][3] If your DMSO has absorbed atmospheric moisture (even 0.5%), water acts as a potent antisolvent for the aromatic isoquinoline core, causing immediate micro-precipitation that looks like "cloudiness" or "oiling out."

Compound Profile
PropertyValue / CharacteristicImplication for Solubility
Core Structure Fused Benzene-Pyridine (Isoquinoline)Planar, hydrophobic, prone to pi-stacking.[4]
Functional Group Carbohydrazide at C6High H-bonding potential; increases melting point and lattice energy.
Basicity (

)

(Isoquinoline Nitrogen)
Critical: The molecule is a weak base.[5] It can be protonated to drastically improve solubility.
Hygroscopicity ModerateThe solid may absorb water, interfering with accurate weighing and dissolution.

Module 2: Troubleshooting Workflow (Visualized)

The following decision tree outlines the logical progression for solubilization, minimizing the risk of compound degradation.

SolubilityWorkflow Start Start: Weigh Compound CheckDMSO Check DMSO Quality (Is it anhydrous?) Start->CheckDMSO StandardDiss Standard Dissolution (Vortex + Sonication) CheckDMSO->StandardDiss Yes Fail Failure: Check Purity/Salt Form CheckDMSO->Fail No (Replace DMSO) VisualCheck Visual Inspection (Clear solution?) StandardDiss->VisualCheck Heat Thermal Assist (40-50°C water bath) VisualCheck->Heat No (Cloudy/Solid) Success Success: Filter & Store VisualCheck->Success Yes VisualCheck2 Clear? Heat->VisualCheck2 AcidAssist Protonation Rescue (Add 1-2 eq. TFA or HCl) VisualCheck2->AcidAssist No VisualCheck2->Success Yes AcidAssist->Success

Figure 1: Decision matrix for solubilizing stubborn heterocyclic carbohydrazides. Note the escalation from physical methods (heat) to chemical modification (acidification).[6]

Module 3: Validated Protocols

Protocol A: The "Standard" Approach (Physical Dissolution)

Use this for general screening where pH modification is not permitted.

  • Preparation: Use anhydrous DMSO (Grade: ACS Spectrophotometric or better, stored over molecular sieves).

    • Why? Water content >0.1% drastically reduces the solubility of isoquinolines.

  • Weighing: Weigh the solid into a glass vial (avoid plastic microfuge tubes initially, as they dampen sonication energy).

  • Solvent Addition: Add DMSO to reach 80% of the target volume.

  • Vortex: Vortex at max speed for 30 seconds.

  • Sonication: Sonicate in a water bath at 40°C for 10-15 minutes .

    • Critical Check: Hold the vial up to a light source against a dark background. If you see "swirling dust" or opalescence, the compound is not dissolved. It is a suspension.

  • Top-up: Add DMSO to final volume.

Protocol B: The "Rescue" Approach (Chemical Dissolution)

Use this if Protocol A fails. This utilizes the basicity of the isoquinoline nitrogen (


).
  • Acidification: Add Trifluoroacetic acid (TFA) or 1M HCl (aqueous is okay if volume is low, but anhydrous HCl in dioxane is preferred) to the DMSO suspension.

    • Stoichiometry: Add 1.0 to 2.0 molar equivalents relative to the Isoquinoline.

    • Mechanism:[1][4][6] Protonation of the isoquinoline nitrogen creates a cationic species (Isoquinolinium salt), breaking the intermolecular H-bond lattice and drastically increasing polarity.

  • Agitation: Vortex and sonicate for 5 minutes. The solution should turn clear rapidly.

  • Neutralization (Optional): If the assay is pH-sensitive, dilute this stock 1:1000 into the buffer; the buffer capacity will neutralize the small amount of acid.

Module 4: Stability & Storage

1. The Oxidation Risk Hydrazides are reducing agents. In the presence of trace metals or under basic conditions in DMSO, they can oxidize to azo compounds or hydrolyze.

  • Sign of degradation: Solution turns yellow/brown over time.

  • Prevention: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce moisture.

2. The "DMSO Freeze" DMSO freezes at


. If your lab is cold, the solvent will crystallize.
  • Warning: When DMSO freezes, it pushes the solute out of the crystal lattice (cryo-concentration), potentially causing irreversible precipitation of the isoquinoline.

  • Fix: Always ensure the solution is fully liquid and mixed before pipetting.

Frequently Asked Questions (FAQ)

Q1: My solution was clear, but precipitated when I added it to my cell culture media. Why? A: This is "Crash-out." The isoquinoline core is hydrophobic. When you dilute the DMSO stock into aqueous media (water), the solubility drops exponentially.

  • Solution: Lower the final concentration. Alternatively, use the "Rescue Protocol" (Protocol B). The protonated form (salt) is much more soluble in aqueous media than the neutral free base.

Q2: Can I use heat to dissolve it? A: Yes, but with strict limits. Do not exceed 60°C . Hydrazides can thermally decompose or undergo condensation reactions with impurities at high temperatures. A water bath at 45°C is the "sweet spot."

Q3: Why does my DMSO stock smell like garlic? A: This indicates the DMSO is degrading (forming dimethyl sulfide) or reacting. While DMSO itself has a faint odor, a strong garlic smell suggests chemical reduction. If this happens, discard the solvent; it may have reduced your hydrazide or vice-versa.

Q4: Is the hydrazide group stable in DMSO? A: Generally, yes. However, avoid DMSO that has been "activated" (e.g., for Swern oxidations) or contains ketone impurities (like acetone), as hydrazides will react with ketones to form hydrazones , changing your molecule entirely.

References

  • Isoquinoline Properties & Basicity

    • Source: National Institute of Standards and Technology (NIST) & Wikipedia.
    • (5.14)
    • URL:

  • DMSO Hygroscopicity & Solubility Effects

    • Source: BenchChem & Zi
    • Relevance: Confirms that water absorption in DMSO drastically reduces solubility of lipophilic compounds and depresses freezing points.[1]

    • URL:

  • Hydrazide Reactivity & Synthesis

    • Source: National Institutes of Health (NIH) / PMC.
    • Relevance: details the synthesis (hydrazinolysis)
    • URL:

  • Solvation of Carbohydrates/Hydrazides in DMSO

    • Source: ResearchG
    • Relevance: Explains the specific H-bonding interactions between DMSO and hydroxyl/amine protons.
    • URL:

Sources

Optimization

Technical Support Center: Isoquinoline-6-carbohydrazide Synthesis

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket Subject: Optimization of Yield and Purity in Hydrazinolysis of Isoquinoline-6-carboxylates[1] Introduction Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Process Chemistry Division Ticket Subject: Optimization of Yield and Purity in Hydrazinolysis of Isoquinoline-6-carboxylates[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of Isoquinoline-6-carbohydrazide is suffering from one of three common bottlenecks: low isolated yield , dimer formation (


), or purification difficulties  due to the amphiphilic nature of the isoquinoline ring.[1]

This guide moves beyond standard textbook procedures. It integrates field-proven optimization strategies for the nucleophilic acyl substitution of isoquinoline esters with hydrazine hydrate.[1]

Module 1: The "Golden Standard" Protocol

This protocol is designed to minimize the formation of the symmetrical diacylhydrazine impurity while ensuring complete conversion.[1]

Reaction Scheme:



Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl isoquinoline-6-carboxylate (1.0 eq) in Absolute Ethanol (10-15 volumes) .

    • Note: Methanol is also acceptable, but Ethanol often provides better crystallization kinetics upon cooling.[1]

  • Reagent Addition: Add Hydrazine Hydrate (80% or 100% grade) dropwise at room temperature.

    • Critical Stoichiometry: Use 5.0 to 10.0 equivalents . Do not use less. (See Module 2).

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor by TLC (System: DCM:MeOH 9:1) or LCMS.[1]

    • Target: Disappearance of the ester peak.[1][2] Typical time: 3–6 hours.[1]

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature, then to

      
       in an ice bath.
      
    • If a solid forms: Filter the precipitate.[1][3][4]

    • Wash 1: Cold Ethanol (removes unreacted ester/impurities).[1]

    • Wash 2: Diethyl Ether or Hexane (removes trace hydrazine and aids drying).[1]

  • Workup (Solubility Issue Variant):

    • If no precipitate forms (common with small scales or high dilution): Concentrate the solvent volume by 70% under reduced pressure.[1]

    • Add Diethyl Ether dropwise until turbidity persists.[1] Cool again to induce crystallization.[1]

Module 2: Critical Parameter Optimization

Understanding the why allows you to troubleshoot the how.[1]

Table 1: Solvent & Stoichiometry Impact[1][5]
ParameterConditionImpact on YieldImpact on PurityTechnical Insight
Stoichiometry 1.1 - 1.5 eqLow Poor High risk of dimerization .[1] The product hydrazide competes with hydrazine as a nucleophile.[1]
Stoichiometry 5.0 - 10.0 eqHigh High Excess hydrazine statistically overwhelms the product, preventing the product from attacking a second ester molecule.[1]
Solvent MethanolModerateModerateHigher solubility of the product may lower isolated yield without aggressive concentration.[1]
Solvent EthanolOptimal High Balance of solubility at reflux vs. insolubility at

aids crystallization.[1]
Solvent n-ButanolHighVariableHigher reflux temp (

) speeds up kinetics but makes removal of solvent difficult.[1]

Module 3: Troubleshooting & FAQs

Issue 1: "I see two spots on TLC very close to each other."

Diagnosis: This is likely the Dimer Impurity (N,N'-di(isoquinoline-6-carbonyl)hydrazine).[1]

  • Cause: Insufficient hydrazine concentration relative to the ester.[1] Once the hydrazide product forms, it attacks unreacted ester if free hydrazine is depleted.[1]

  • Solution: You cannot easily reverse this. For the next batch, increase Hydrazine Hydrate to 10 eq and ensure vigorous stirring.

  • Salvage: The dimer is usually much less soluble than the product.[1] Filter the hot reaction mixture; the dimer may remain as a solid, while the product stays in the filtrate.[1]

Issue 2: "My product is an oil or a sticky gum, not a powder."

Diagnosis: Solvent trapping or impurity occlusion.[1]

  • Solution (Trituration): Evaporate the reaction solvent completely. Add a small amount of cold Diethyl Ether or MTBE and scratch the flask walls with a glass rod.[1] This mechanical agitation often induces nucleation.[1]

  • Alternative: Dissolve the oil in a minimum amount of hot ethanol and add ether dropwise until cloudy.

Issue 3: "How do I safely remove the large excess of Hydrazine?"

Diagnosis: Safety and toxicity concern.

  • Protocol:

    • Filtration: If your product is solid, rigorous washing with ether usually removes free hydrazine.[1]

    • Azeotrope: If concentrating the filtrate, add Toluene or Isopropanol .[1] These form azeotropes with hydrazine/water, helping to carry it over during rotary evaporation.[1]

    • Destruction: Treat the waste stream (filtrate) with bleach (Sodium Hypochlorite) carefully in a fume hood to oxidize hydrazine to Nitrogen gas before disposal.[1] Warning: Exothermic reaction.[1]

Issue 4: "The reaction is stalled (Ester remains)."

Diagnosis: Electronic deactivation or wet solvent.[1]

  • Analysis: The isoquinoline ring is electron-withdrawing, which usually activates the ester.[1] However, if the hydrazine is old (oxidized), reactivity drops.[1]

  • Solution: Add a catalytic amount (0.1 eq) of Glacial Acetic Acid .[1] This acts as a proton shuttle, activating the carbonyl carbon of the ester towards nucleophilic attack.[1]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for the synthesis and workup of Isoquinoline-6-carbohydrazide.

G Start Start: Methyl Isoquinoline-6-carboxylate Reagents Add 10 eq. N2H4·H2O Solvent: EtOH Start->Reagents Reflux Reflux (80°C) for 4-6 hrs Reagents->Reflux Check TLC Check: Ester Consumed? Reflux->Check AddCat Add 0.1 eq AcOH Continue Reflux Check->AddCat No (Stalled) Cool Cool to 0-4°C Check->Cool Yes AddCat->Reflux Precipitate Precipitate Formed? Cool->Precipitate Filter Filter Solid Precipitate->Filter Yes Conc Concentrate to 30% Vol Add Et2O (Anti-solvent) Precipitate->Conc No Wash Wash: Cold EtOH then Et2O Filter->Wash Conc->Cool Final Pure Isoquinoline-6-carbohydrazide Wash->Final

Caption: Decision tree for the synthesis and purification of Isoquinoline-6-carbohydrazide, highlighting critical checkpoints for yield optimization.

References

  • Hydrazinolysis Mechanism & Optimization

    • Organic Chemistry Portal.[1] "Synthesis of Hydrazine Derivatives (Hydrazides)."

    • Source: [Link]

  • Isoquinoline Derivative Synthesis

    • Molecules (MDPI).[1] "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[1][5]

    • Source: [Link][4][5][6][7][8][9][10]

  • Purification & Side Reactions (Dimerization)

    • ResearchGate.[1] "Optimization of Hydrazinolysis of Aromatic Esters."

    • Source: [Link]

Sources

Troubleshooting

Technical Support Center: Isoquinoline-6-carbohydrazide Purification

This technical guide addresses the purification of Isoquinoline-6-carbohydrazide , a compound exhibiting amphoteric properties due to the basic isoquinoline nitrogen (pKa ~5.14) and the polar, nucleophilic carbohydrazide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of Isoquinoline-6-carbohydrazide , a compound exhibiting amphoteric properties due to the basic isoquinoline nitrogen (pKa ~5.14) and the polar, nucleophilic carbohydrazide moiety.

The strategies below prioritize chemical causality —exploiting the molecule's specific pKa and solubility profile—over generic "trial and error."

Subject: Purification Protocols for Impure Isoquinoline-6-carbohydrazide Applicable For: Synthetic Chemists, Process Development, QC Analysts Last Updated: 2025-05-20

Diagnostic Triage: Select Your Strategy

Before attempting purification, characterize your crude material.[1] The presence of specific impurities (starting ester, excess hydrazine, oxidation byproducts) dictates the workflow.

Workflow Decision Matrix

Use the following logic gate to determine the most effective purification route.

PurificationStrategy Start Crude Isoquinoline-6-carbohydrazide StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline/Amorphous Oil Oily / Gum StateCheck->Oil Sticky Residue SmellCheck Ammoniacal/Hydrazine Odor? HydrazineYes High Hydrazine Content SmellCheck->HydrazineYes Yes HydrazineNo Low/No Hydrazine SmellCheck->HydrazineNo No Solid->SmellCheck Trituration Method C: Trituration (Et2O/Hexane) Oil->Trituration Scavenge Pre-treatment: Water Wash or Resin Scavenging HydrazineYes->Scavenge Recryst Method A: Recrystallization (EtOH/H2O) HydrazineNo->Recryst AcidBase Method B: Acid-Base Extraction (Exploit Ring N Basicity) Trituration->AcidBase If fails to solidify Scavenge->Recryst

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude physical state and impurity profile.

Method A: Recrystallization (Primary Strategy)

Best For: Solid crude with >85% purity. Mechanism: Exploits the steep solubility curve of the hydrazide in hot ethanol vs. cold ethanol, while impurities (starting ester) remain soluble or insoluble salts are filtered off.

Solvent System Selection
Solvent SystemRatio (v/v)Rationale
Ethanol (95%) 100%Standard. Dissolves isoquinoline core at reflux; hydrazide H-bonding induces crystallization on cooling.
EtOH / Water 9:1 to 8:2For Polar Impurities. Water increases solubility of inorganic salts (hydrazine hydrochloride) to keep them in the mother liquor.
MeOH / MTBE Solvent/Anti-solventFor "Oiling Out." Dissolve in min. MeOH, add MTBE until turbid. Forces precipitation of the polar product.
Step-by-Step Protocol
  • Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (

    
    ).
    
  • Hot Filtration (Critical): If particulates remain (likely inorganic salts or polymerized byproducts), filter the solution while boiling through a pre-warmed glass frit or Celite pad.

    • Why? Isoquinoline derivatives often form insoluble oligomers during synthesis.

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours).

    • Troubleshooting: If oil droplets form ("oiling out"), reheat and add a seed crystal or 5% more solvent.

  • Deep Cooling: Place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter vacuum. Wash cake with cold Ethanol (

    
    ).
    

Method B: Acid-Base Workup (Chemical Purification)

Best For: Removing non-basic impurities (e.g., unreacted esters, neutral side products) or purifying oils. Mechanism: Exploits the basicity of the isoquinoline nitrogen (


). The molecule is water-soluble at 

(protonated) and organic-soluble/precipitates at

.
Workflow Diagram

AcidBaseExtraction Input Impure Mixture (Ester + Product) AcidStep Dissolve in 1M HCl (aq) (pH ~2) Input->AcidStep Protonation of Isoquinoline N WashStep Wash with DCM or EtOAc (Discard Organic Layer) AcidStep->WashStep Remove Neutrals AqLayer Aqueous Layer (Contains Product-H+) WashStep->AqLayer Keep Aqueous BaseStep Slowly Basify with NaHCO3 (Target pH 8-9) AqLayer->BaseStep Deprotonation Precip Product Precipitates (Filter & Dry) BaseStep->Precip Loss of Solubility

Figure 2: Acid-Base purification workflow. Note: Avoid strong base (NaOH) to prevent hydrolysis of the hydrazide bond.

Critical Protocol Constraints
  • Acid Choice: Use 1M HCl .[2] Avoid concentrated acids which may hydrolyze the carbohydrazide linkage back to the acid.

  • Basification: Use Saturated

    
      or 
    
    
    
    .
    • Target pH: 8.5 - 9.0.

    • Warning: Do not overshoot to pH > 12, as the hydrazide proton (

      
      ) is weakly acidic and can form a soluble salt at high pH.
      

Method C: Scavenging Excess Hydrazine

Issue: Hydrazine is genotoxic and often co-precipitates. Detection: Silver Nitrate test (black precipitate) or simple olfactory check (ammonia-like smell).

Strategies:

  • Azeotropic Distillation: If the product is stable, suspend in Toluene or Xylene and rotary evaporate. Hydrazine forms an azeotrope and is removed.[1]

  • Water Wash: Isoquinoline-6-carbohydrazide is poorly soluble in cold water. Triturate the solid in ice-cold water (sonicate for 10 mins) and filter. Hydrazine hydrate is fully miscible in water and will wash away.

  • Chemical Scavenging (Advanced): If high purity is required for biological assay, treat the mother liquor with a polymer-bound aldehyde resin (e.g., polystyrene-benzaldehyde) to capture hydrazine before recrystallization.

Frequently Asked Questions (FAQs)

Q1: My product turned yellow/brown during recrystallization. What happened?

  • Cause: Isoquinolines are prone to oxidation (forming N-oxides) or light sensitivity.

  • Fix: Add a pinch of activated charcoal to the boiling ethanol solution, stir for 5 minutes, and filter hot through Celite. Perform future steps under low light or inert atmosphere (

    
    ).
    

Q2: The product is "oiling out" instead of crystallizing.

  • Cause: The solution is too concentrated or the cooling was too rapid, trapping solvent/impurities.

  • Fix: Reheat to dissolve the oil. Add a small amount of "anti-solvent" (e.g., Diethyl Ether or Hexane) dropwise until just cloudy. Turn off the heat and let the flask cool in the oil bath (slow cooling). Scratch the glass with a spatula to induce nucleation.

Q3: Can I use Silica Gel Chromatography?

  • Risk: Isoquinoline-6-carbohydrazide is basic and polar. It will "tail" severely on standard silica, leading to poor yield.

  • Modification: If you must use a column, use Neutralized Silica (pre-wash silica with 1%

    
     in Hexane) and use a polar eluent: 
    
    
    
    (90:9:1). Reverse Phase (C18) is superior for this class of compounds.

Q4: The melting point is broad (


 range). 
  • Cause: Retained solvent (solvate formation) or hydrazine contamination.[1]

  • Fix: Dry the sample in a vacuum oven at

    
     overnight. If the range remains broad, repeat Method B (Acid-Base)  to remove neutral organic impurities.
    

References

  • Purification of Aromatic Carbohydrazides

    • Context: General protocols for recrystallizing heterocyclic hydrazides using ethanol/w
    • Source: LibreTexts. (2023). Recrystallization. Link

  • Isoquinoline Chemistry & Basicity

    • Context: Establishes the pKa (~5.[3]14) and solubility profile (soluble in dilute acid) utilized in Method B.

    • Source: Wikipedia. (n.d.). Isoquinoline Properties. Link

  • Hydrazine Removal Strategies

    • Context: Techniques for removing excess hydrazine hydrate (water washing and azeotropic removal).[1]

    • Source: ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction?Link

  • Synthesis of Isoquinoline Derivatives

    • Context: Background on synthesis often leading to specific impurity profiles requiring acid-base workup.

    • Source: Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. Link

Sources

Optimization

Technical Support Center: 1,3,4-Oxadiazole Synthesis Optimization

Introduction: The Scaffold & The Struggle The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while improving metabolic stability and lipophilicity. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Struggle

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while improving metabolic stability and lipophilicity. However, the cyclodehydration of hydrazide precursors is notoriously variable. A protocol that works for a phenyl-substituted hydrazide often results in black tar or unreacted starting material when applied to a heteroaryl or alkyl variant.

This guide moves beyond generic textbook procedures. We treat the synthesis as a system where failures are diagnostic data points. We will cover three distinct modules based on the synthetic pathway:

  • The "Brute Force" Route: POCl₃ Cyclodehydration.

  • The "Mild" Route: Burgess Reagent / TsCl.

  • The "Oxidative" Route: Iodine-mediated cyclization of hydrazones.[1][2][3][4]

Module 1: The "Brute Force" Route (POCl₃)

Context: You are reacting a carboxylic acid (or acid chloride) with a hydrazide using Phosphorus Oxychloride (POCl₃). This is the industry standard for robust substrates but is the most common source of "charring" failures.

The Mechanism & Failure Points

The reaction proceeds via a diacylhydrazine intermediate, which tautomerizes to an enol. POCl₃ activates the enolic oxygen (forming a dichlorophosphate leaving group), facilitating ring closure.

Critical Failure Mode: If the ring closure is slower than the decomposition of the activated intermediate, you get tar. If moisture is present, POCl₃ hydrolyzes to phosphoric acid, stalling the reaction.

Standard Operating Procedure (Optimized)
  • Reagents: Hydrazide (1.0 equiv), Carboxylic Acid (1.0 equiv), POCl₃ (5-10 equiv).

  • Reflux: 80–100°C.

  • Time: 2–6 hours.

Step-by-Step Protocol:

  • Mix hydrazide and carboxylic acid in neat POCl₃.

  • CRITICAL: Heat gradually. Ramp from RT to 60°C over 30 mins, then to reflux. Sudden heating causes rapid HCl evolution and charring.

  • Monitor via TLC/LCMS. If the intermediate (diacylhydrazine) persists, add 1 drop of dry DMF (Vilsmeier-Haack catalysis).

  • Quench: Cool to 0°C. Pour SLOWLY onto crushed ice with vigorous stirring. Do not add water to the reaction; add the reaction to the ice.

Troubleshooting Matrix: POCl₃
SymptomRoot CauseCorrective Action
Black Tar / Charring Exothermic runaway; substrate acid-instability.Reduce temp to 60–70°C. Switch to Burgess Reagent (see Module 2).
Unreacted Diacylhydrazine Activation energy too high; poor leaving group.Add catalytic dry DMF. Increase temp to 110°C (if stable).
Hydrolysis to Acid Moisture ingress; POCl₃ quality.Use fresh, distilled POCl₃. Ensure system is under Ar/N₂.
Low Yield (Workup) Product trapped in phosphate salts.Adjust pH to ~8-9 with NH₄OH during quench. Extract exhaustively with EtOAc/MeOH (9:1).

Module 2: The "Mild" Route (Burgess Reagent / TsCl)

Context: Your substrate contains acid-sensitive groups (Boc, acetals) or electron-rich heterocycles that decompose in hot POCl₃.

The Mechanism

These methods rely on activating the oxygen of the 1,2-diacylhydrazine under basic/neutral conditions to create a good leaving group (tosylate or sulfamate), allowing the amide nitrogen to attack and close the ring.

Standard Operating Procedure (Burgess Reagent)
  • Reagents: 1,2-Diacylhydrazine (1.0 equiv), Burgess Reagent (1.2–1.5 equiv).

  • Solvent: Dry THF or DCM.

  • Temp: Room Temperature to 50°C.

Step-by-Step Protocol:

  • Dissolve the isolated 1,2-diacylhydrazine in anhydrous THF (0.1 M).

  • Add Burgess Reagent in one portion.

  • Stir at RT.[5] If no reaction after 2h, heat to 50°C.

  • Purification: Flash chromatography immediately. Note: Burgess reagent byproducts are water-soluble but can complicate NMR.

Troubleshooting Matrix: Mild Conditions
SymptomRoot CauseCorrective Action
No Reaction (Stalled) Steric hindrance around the carbonyl.Switch to TsCl/Et₃N in DCM. The tosyl group is smaller than the Burgess complex.
Elimination to Alkyne Substrate has adjacent protons (rare).Check NMR. If occurring, lower temperature and use TsCl.
Reagent Decomposition Burgess reagent is moisture sensitive (shelf-life).[6]Use fresh reagent. If it looks "wet" or sticky, it is hydrolyzed (inactive).

Module 3: Oxidative Cyclization (Iodine)

Context: You are starting from an aldehyde and a hydrazide (forming a hydrazone in situ). This is a transition-metal-free, one-pot approach.[4]

The Mechanism

The hydrazone is formed, followed by iodination of the amine nitrogen. Base-mediated elimination of HI generates an acyl diazene or similar intermediate, which undergoes intramolecular cyclization.[3]

Standard Operating Procedure (I₂/K₂CO₃)
  • Reagents: Hydrazide (1.0 equiv), Aldehyde (1.1 equiv), I₂ (1.1–1.5 equiv), K₂CO₃ (3.0 equiv).

  • Solvent: DMSO or DMF (Polar aprotic is essential).

  • Temp: 80–100°C.

Step-by-Step Protocol:

  • Condense aldehyde and hydrazide in DMSO at RT (1h) to form hydrazone.

  • Add K₂CO₃ and I₂.[1][4][7]

  • Heat to 100°C until LCMS shows conversion.

  • Quench: Aqueous Na₂S₂O₃ (Sodium Thiosulfate) to remove excess iodine (color change from purple/brown to yellow).

Troubleshooting Matrix: Oxidative Route
SymptomRoot CauseCorrective Action
Low Conversion Poor solubility of inorganic base.Use finely ground K₂CO₃. Switch solvent to DMSO (better solubility than DMF).
Over-oxidation Electron-rich aldehydes oxidizing to acids.Add I₂ portion-wise or switch to hypervalent iodine (DIB/BAIB) for milder oxidation.
Purple Product Trapped Iodine.Wash organic layer 3x with sat. Na₂S₂O₃ solution.[1]

Visualizing the Workflow

Figure 1: Reagent Selection Decision Tree

Caption: A logical flow for selecting the correct cyclization reagent based on substrate stability and functional group tolerance.

ReagentSelection Start Start: Hydrazide Precursor Partner Coupling Partner? Start->Partner Acid Carboxylic Acid Partner->Acid Standard Aldehyde Aldehyde Partner->Aldehyde One-Pot Stability Acid/Heat Stable? Acid->Stability Oxidative Method D: I2 / K2CO3 (Oxidative Cyclization) Aldehyde->Oxidative DMSO, 100°C POCl3 Method A: POCl3 (Reflux) Stability->POCl3 Yes (Robust) Mild Isolate Diacylhydrazine Stability->Mild No (Sensitive) Burgess Method B: Burgess Reagent (Mild, Neutral) Mild->Burgess Neutral pH needed TsCl Method C: TsCl / Base (Mild, Basic) Mild->TsCl Base tolerance OK

Figure 2: Mechanistic Failure Points (POCl₃ Pathway)

Caption: The cyclodehydration mechanism showing where the reaction stalls (Diacylhydrazine) or degrades (Charring).

Mechanism SM Hydrazide + Acid Inter1 1,2-Diacylhydrazine (Stable Intermediate) SM->Inter1 Acylation Enol Enol Tautomer Inter1->Enol Equilibrium Failure1 Failure: Stalls here (Need higher T or DMF) Inter1->Failure1 Activated O-Dichlorophosphate Intermediate Enol->Activated POCl3 Product 1,3,4-Oxadiazole Activated->Product Cyclization (-HOPOCl2) Failure2 Failure: Charring/Tar (T > Decomposition) Activated->Failure2

FAQ: Diagnostic Q&A

Q: I am using POCl₃ and my reaction solidifies into a "brick" that I can't stir. What happened? A: You likely used insufficient solvent volume. POCl₃ acts as both reagent and solvent.[8] If your substrate concentration is >0.5M, the formation of phosphate salts can seize the stir bar.

  • Fix: Dilute to 0.2M. Alternatively, use Toluene or Dioxane as a co-solvent, using only 2–3 equivalents of POCl₃.

Q: My LCMS shows a mass of [M+18]. Is this a hydrate? A: Unlikely. This is usually the acyclic 1,2-diacylhydrazine intermediate (Starting Material Mass + 18 for water). This indicates the dehydration step failed.

  • Fix: The ring closure didn't happen. Increase temperature or switch to a more reactive dehydrating agent (e.g., add Triflic Anhydride if POCl₃ failed, though extreme caution is required).

Q: Can I use microwave irradiation? A: Yes, microwave heating is highly effective for the Burgess and Iodine methods as it overcomes the activation energy barrier quickly, often reducing reaction times from hours to minutes (10–20 mins at 100°C). Caution: Do not microwave neat POCl₃.

References

  • Oxadiazoles in Medicinal Chemistry (Review)

    • Source: Boström, J. et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem. (2012).[1][5][9]

    • Link:[Link]

  • Iodine-Mediated Oxidative Cycliz

    • Source: Niu, P. et al. "I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles." Tetrahedron (2013).
    • Link:[Link] (Contextual match from search results)

  • Burgess Reagent Protocol

    • Source: Brain, C. T. et al. "Cyclodehydration of Diacylhydrazines." J. Org.[4] Chem.

    • Link:[Link]

  • POCl3/Thiadiazole vs Oxadiazole Selectivity

    • Source: ResearchGate / NIH Archives on POCl3 mediated cycliz
    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Isoquinoline-6-Carbohydrazide Condensation

Welcome to the technical support center for the synthesis of isoquinoline-6-hydrazones. This guide is designed for researchers, scientists, and drug development professionals who are utilizing isoquinoline-6-carbohydrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoquinoline-6-hydrazones. This guide is designed for researchers, scientists, and drug development professionals who are utilizing isoquinoline-6-carbohydrazide in condensation reactions with aldehydes and ketones. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and ultimately achieve higher yields and purity of your target compounds. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

I. Understanding the Core Reaction and Potential Pitfalls

The condensation of isoquinoline-6-carbohydrazide with an aldehyde or ketone to form a hydrazone is a cornerstone of many synthetic pathways in medicinal chemistry. The isoquinoline scaffold is a privileged structure in numerous biologically active compounds.[1][2] However, the unique electronic properties and reactivity of the isoquinoline ring system can influence the course of the condensation reaction, leading to undesired side products.

Core Reaction Mechanism

The fundamental reaction is a nucleophilic addition of the terminal nitrogen of the carbohydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N bond of the hydrazone.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of isoquinoline-6-hydrazones.

Q1: My reaction is sluggish and gives low yields of the desired hydrazone. What can I do to improve the reaction rate and conversion?

A1: Optimizing Reaction Conditions for Enhanced Yields

Low conversion is a common hurdle. Several factors can contribute to a slow reaction, including steric hindrance from the carbonyl compound, suboptimal pH, and inappropriate solvent choice. Here’s a systematic approach to optimization:

  • Catalyst Selection and pH Control: The condensation reaction is often catalyzed by a mild acid.[3] Acetic acid is a common choice, as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the basic nitrogen of the isoquinoline ring (pKa ≈ 5.14) can be protonated in strongly acidic media, which can deactivate the nucleophilicity of the carbohydrazide moiety through electron withdrawal.[4] Therefore, careful control of pH is crucial.

    • Protocol: Start with a catalytic amount of acetic acid (e.g., 1-5 mol%). If the reaction is still slow, consider a slightly stronger acid catalyst like p-toluenesulfonic acid, but monitor for potential side reactions. The optimal pH is typically in the range of 4-6.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are commonly used as they can solvate the transition state and facilitate proton transfer.[5]

    SolventPolarity (Dielectric Constant)Typical Reaction TimeExpected Yield
    Ethanol24.554-8 hoursModerate to High
    Methanol32.73-6 hoursModerate to High
    Isopropanol19.926-12 hoursModerate
    Dichloromethane8.9312-24 hoursLow to Moderate
    Toluene2.38> 24 hoursLow

    Data is illustrative and can vary based on specific substrates.

  • Temperature: Gentle heating (refluxing in ethanol, for example) is often sufficient to drive the reaction to completion.[5] For particularly unreactive ketones, higher temperatures may be required, but this also increases the risk of side reactions.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: The Challenge of Azine Formation

The most common high molecular weight byproduct in hydrazone synthesis is an azine .[6] This occurs when the initially formed hydrazone, which is still nucleophilic, reacts with a second molecule of the aldehyde or ketone.

Azine_Formation

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of isoquinoline-6-carbohydrazide relative to the carbonyl compound. This ensures that the aldehyde or ketone is consumed before it can react with the hydrazone product.

  • Order of Addition: Add the carbonyl compound slowly to a solution of the carbohydrazide. This maintains a low concentration of the carbonyl compound throughout the reaction, disfavoring the second condensation step.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting carbonyl compound is consumed. Prolonged reaction times can lead to increased azine formation.

Q3: My purified product seems to be degrading over time or during workup. What could be the cause?

A3: Addressing Product Instability and Hydrolysis

Hydrazones can be susceptible to hydrolysis, especially in the presence of acid and water.[7] This can be a significant issue during aqueous workup or purification on silica gel, which is slightly acidic.

Hydrolysis_Prevention

  • Neutralizing Workup: After the reaction is complete, quench it with a mild base like sodium bicarbonate solution to neutralize the acid catalyst before extraction.

  • Purification Considerations:

    • Chromatography: If column chromatography is necessary, consider using neutral alumina instead of silica gel. Alternatively, you can pre-treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize its acidity.[8]

    • Crystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often the best way to purify hydrazones and avoid decomposition.[9][10]

III. Frequently Asked Questions (FAQs)

Q: Does the isoquinoline ring itself participate in any side reactions?

A: The isoquinoline ring is generally stable under typical condensation conditions.[11] However, under strongly acidic conditions and high temperatures, electrophilic substitution on the benzene ring (at C5 and C8) could theoretically occur, although this is unlikely with the mild acid catalysts used for hydrazone formation.[12] Nucleophilic attack on the C1 position is also a known reactivity of isoquinolines, but this is not favored under these reaction conditions.[12][13]

Q: Can isoquinoline-6-carbohydrazide undergo self-condensation?

A: Self-condensation of carbohydrazides is not a commonly reported side reaction under the conditions used for hydrazone formation. The primary reaction will be with the more electrophilic aldehyde or ketone.

Q: What is the best way to purify my isoquinoline-6-hydrazone?

A: The preferred method of purification is recrystallization.[9][14] This minimizes the risk of hydrolysis that can occur with silica gel chromatography. If chromatography is unavoidable, use neutral alumina or base-deactivated silica gel.

Q: Are there any alternative synthetic methods that avoid these side reactions?

A: While direct condensation is the most common method, for particularly challenging substrates, you could explore solvent-free reactions or microwave-assisted synthesis, which can sometimes offer higher yields and shorter reaction times, potentially minimizing the formation of side products.

IV. Experimental Protocols

General Protocol for the Synthesis of an Isoquinoline-6-hydrazone
  • To a solution of isoquinoline-6-carbohydrazide (1.0 eq) in ethanol (0.1 M), add a catalytic amount of glacial acetic acid (0.05 eq).

  • Add the aldehyde or ketone (0.9 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Protocol for Base-Treated Silica Gel Chromatography
  • Prepare a slurry of silica gel in your chosen eluent.

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with the eluent containing 1% triethylamine.

  • Load your sample and perform the chromatography as usual.

V. References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from Amerigo Scientific website.

  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved from [Link]

  • Li, X., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(19), 5142–5145.

  • Kareem, A. (n.d.). Fused Ring Heterocycles.

  • Preparation and Properties of Isoquinoline. (n.d.).

  • Katritzky, A. R., & Rachwal, S. (n.d.). Product Class 5: Isoquinolines. In Science of Synthesis.

  • Synthesis of New Isoquinoline Derivatives from the Condensation Products of Acid Anhydrides and 2-(3,4-Dimethoxyphenyl)ethanamine. (n.d.).

  • Isoquinoline synthesis. (2010, May 6). Retrieved from quimicaorganica.org.

  • Nayl, A. A., et al. (2022). Synthesis of isoquinolines via C−H activation using aryl hydrazone as directing group. Journal of Heterocyclic Chemistry, 59(9), 1541-1563.

  • JPH01153679A - Purification of isoquinoline - Google Patents.

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123.

  • Product Class 17: Hydrazones. (n.d.).

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Cindrić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38466–38477.

  • Abdykalova, K. A., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(15), 5809.

  • Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. (2020, October 28). YouTube.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Molecules, 29(1), 123.

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. (2004). Acta Crystallographica Section D: Biological Crystallography, 60(Pt 5), 925–927.

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Scientific Reports, 12(1), 6798.

  • El-Shaieb, K. M., et al. (2012). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 67(8), 819–826.

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2021). RSC Advances, 11(43), 26646–26685.

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. (2001). Molecules, 6(11), 898–909.

  • Late-Stage C–H Functionalization of Azines. (2018). Chemical Reviews, 118(15), 7303–7440.

  • Current Chemistry Letters. (2024). Growing Science.

  • How to purify hydrazone? (2020, August 31). Retrieved from ResearchGate.

  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (n.d.).

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.

  • US3113971A - Method for the hydrolysis of hydrazones - Google Patents.

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). Organic Letters, 15(19), 5142–5145.

  • Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. (2016). Synlett, 27(05), 785–789.

  • Need a purification method for a free hydrazone. (2021, July 26). Retrieved from Reddit.

  • The proposed mechanism of formation of azines by reaction between... (n.d.). Retrieved from ResearchGate.

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (2021). Molecules, 26(1), 72.

  • Crystallization. (n.d.).

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in Isoquinoline-6-carbohydrazide reactions

Technical Support Center: Isoquinoline Chemistry Division Ticket ID: #ISOQ-006-STERIC Subject: Troubleshooting Steric Hindrance in Isoquinoline-6-carbohydrazide Reactions Status: Open [Tier 3 Support] Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoquinoline Chemistry Division Ticket ID: #ISOQ-006-STERIC Subject: Troubleshooting Steric Hindrance in Isoquinoline-6-carbohydrazide Reactions Status: Open [Tier 3 Support]

Executive Summary

You are encountering low yields or incomplete conversions involving Isoquinoline-6-carbohydrazide . While the C6 position of the isoquinoline ring is electronically favorable for nucleophilic attack (being on the benzenoid ring fused to the electron-deficient pyridine ring), steric hindrance from substituents at the C5 (peri-position) or C7 positions can severely retard reaction kinetics.

This guide addresses two critical bottlenecks:

  • Synthesis Failure: Inability to form the hydrazide from the parent ester/acid due to ortho-substitution.

  • Reactivity Failure: The hydrazide fails to condense with bulky electrophiles (aldehydes/ketones) or cyclize due to shielding.

Module 1: Diagnostic & Decision Tree

Before changing your protocol, confirm the source of the failure.

Q: Is the reaction mixture turning black/tarry?

  • Yes: This is likely electronic decomposition , not just steric hindrance.[1] The isoquinoline ring is sensitive to vigorous oxidation or strong Lewis acids at high temperatures. Action: Switch to Protocol B (Mild Activation) .

  • No (Starting material remains): This is steric hindrance . The nucleophile (hydrazine) cannot access the carbonyl carbon. Action: Proceed to Protocol A (Acid Chloride) or Protocol C (Microwave) .

ReactionOptimizer Start Start: Reaction Stalled Check Check TLC/LCMS Start->Check Decomp Decomposition/Tarry? Check->Decomp Many spots/Baseline Steric Starting Material Intact? Check->Steric Single SM spot Sol2 Protocol B: HATU/HOAt Coupling (Preserve Ring) Decomp->Sol2 Yes Sol1 Protocol A: Acid Chloride Method (Force Kinetics) Steric->Sol1 High Stability Sol3 Protocol C: Microwave Irradiation (Thermodynamic Push) Steric->Sol3 Solvent Issues

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reaction observations.

Module 2: Troubleshooting Protocols

Protocol A: The "Acid Chloride" Method (High Steric Demand)

Use this when the isoquinoline ring has non-labile substituents (e.g., Methyl, Chloro) at C5/C7 and standard ester hydrazinolysis fails.[1]

The Science: Standard reflux of esters with hydrazine relies on passive nucleophilic attack. By converting the acid to an acid chloride, you create a hyper-electrophilic species that overcomes the steric barrier of the ortho-substituents.

Reagents:

  • Isoquinoline-6-carboxylic acid[2]

  • Thionyl Chloride (SOCl₂)[3]

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Triethylamine (TEA) – Critical for scavenging HCl

Step-by-Step:

  • Activation: Suspend the acid in dry DCM (or Toluene if solubility is poor). Add 3.0 eq of SOCl₂ and a catalytic drop of DMF. Reflux for 2–3 hours.

    • Checkpoint: The solution should become clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess SOCl₂ completely under vacuum. Co-evaporate with toluene twice to remove trace acid gases.

  • Nucleophilic Attack: Dissolve the residue in dry THF. Cool to 0°C.

  • Addition: Add a mixture of Hydrazine Hydrate (5.0 eq) and TEA (2.0 eq) dropwise.

    • Note: The TEA is essential. The isoquinoline nitrogen (N2) will protonate to form a salt with the HCl byproduct.[4] If you don't neutralize this, the product may precipitate prematurely or trap the hydrazine.

  • Workup: Pour into ice water. If the product precipitates, filter it.[1] If not, extract with EtOAc/Isopropanol (3:1).[1]

Protocol B: HATU-Mediated Coupling (Sensitive Substrates)

Use this if your isoquinoline scaffold contains acid-sensitive groups (e.g., nitriles, acetals) or if SOCl₂ causes ring chlorination.[1]

The Science: HATU generates an active ester (OAt-ester) that is highly reactive but less prone to racemization or side reactions than acid chlorides. The 7-aza-benzotriazole moiety assists in pre-organizing the transition state, effectively "guiding" the nucleophile past the steric bulk.

Data Comparison: Coupling Efficiency

ReagentYield (Steric Substrate)Reaction TimeByproducts
EDC/HOBt 35%24 hUrea difficult to remove
TBTU 48%12 hModerate
HATU 82% 4 h Soluble tetramethylurea
SOCl₂ 88%6 hRequires anhydrous conditions

Step-by-Step:

  • Dissolve Isoquinoline-6-carboxylic acid (1.0 eq) in dry DMF.

  • Add DIPEA (3.0 eq) and stir for 10 mins.

  • Add HATU (1.2 eq). Stir for 30 mins at RT to form the activated ester.

    • Visual Check: Solution often turns yellow/orange.

  • Add Hydrazine Hydrate (2.0 eq) as a solution in DMF.

  • Stir at RT for 4–6 hours.

Protocol C: Microwave-Assisted Synthesis

Use this for "Brick Dust" compounds—highly insoluble substrates where thermal energy transfer is the limiting factor.

The Science: Isoquinoline derivatives are often polar and absorb microwave energy efficiently. MWI provides rapid kinetic energy to overcome the activation energy barrier imposed by steric hindrance, often allowing the use of ethanol/water mixtures which solubilize the hydrazine better than DCM.

Parameters:

  • Solvent: Ethanol (2 mL) + Acetic Acid (cat. 5 drops).

  • Temperature: 120°C (Dynamic mode).

  • Pressure: Max 15 bar.

  • Time: 10–20 minutes.

Module 3: Post-Hydrazide Reactivity (Schiff Base Formation)

If you have successfully made the hydrazide but it refuses to react with an aldehyde to form the hydrazone (Schiff base) due to steric bulk:

The "Catalytic Boost" Workflow: Do not rely on simple reflux. The nucleophilicity of the terminal nitrogen is reduced by the electron-withdrawing isoquinoline ring.

  • Solvent Switch: Move from Ethanol to 1,4-Dioxane (higher boiling point).

  • Catalyst: Add Scandium Triflate [Sc(OTf)₃] (5 mol%) or Sulfamic Acid (10 mol%). These Lewis acids activate the carbonyl of the incoming aldehyde without protonating the isoquinoline nitrogen too aggressively.

  • Water Removal: Add 4Å Molecular Sieves to the reaction vessel to drive the equilibrium forward.

OptimizationWorkflow Hydrazide Isoquinoline-6-hydrazide Step1 Mix in 1,4-Dioxane Hydrazide->Step1 Aldehyde Bulky Aldehyde Aldehyde->Step1 Step2 Add Sc(OTf)3 (5%) Step1->Step2 Step3 Add 4Å Mol. Sieves Step2->Step3 Product Hydrazone Product (>85% Yield) Step3->Product Reflux 4h

Figure 2: Optimized workflow for reacting sterically hindered hydrazides with aldehydes.

FAQs: Common Pitfalls

Q: My product is water-soluble and I lose it during the workup. What do I do? A: Isoquinoline hydrazides are amphoteric. If you used the Acid Chloride method, your product is likely the hydrochloride salt. Neutralize the aqueous layer to pH 8 using saturated NaHCO₃ before extraction. Alternatively, use n-Butanol for extraction, as it pulls polar heterocycles from the aqueous phase effectively.[1]

Q: I see two spots on TLC that merge upon heating. Is this an impurity? A: Likely not. Amide rotamers (restricted rotation around the C(O)-NH bond) are common in bulky hydrazides. Run the NMR at elevated temperature (50°C) to see if the peaks coalesce, confirming they are rotamers and not impurities.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. National Institutes of Health (NIH). [Link]

  • Choosing the Right Coupling Reagent for Peptides (HATU/HOAt). ACS Organic Process Research & Development. [Link]

  • Thionyl Chloride and Conversion of Carboxylic Acids. Master Organic Chemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Isoquinoline-6-carbohydrazide

The following guide is a technical synthesis designed for analytical chemists and drug discovery researchers. It compares the mass spectrometric behavior of Isoquinoline-6-carbohydrazide against its critical regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical chemists and drug discovery researchers. It compares the mass spectrometric behavior of Isoquinoline-6-carbohydrazide against its critical regioisomers, establishing a protocol for structural validation.

Executive Summary

Isoquinoline-6-carbohydrazide is a critical pharmacophore in the development of Rho-kinase (ROCK) inhibitors and anti-infective agents. In synthetic pathways, distinguishing the 6-isomer from the thermodynamically favored 1-isomer (ortho-like) or the 3-isomer is a persistent analytical challenge.

This guide details the specific ESI-MS/MS fragmentation signatures of the 6-isomer. Unlike its 1-substituted counterparts, the 6-isomer lacks the proximity for intramolecular cyclization with the ring nitrogen ("Ortho Effect"), resulting in a distinct "Distal Fragmentation" pathway. This document provides the diagnostic ion ratios and mechanistic pathways required to certify regioisomeric purity.

Mechanism of Action: Distal vs. Proximal Fragmentation

The core differentiator in the mass spectrum of isoquinoline carbohydrazides is the position of the hydrazide group relative to the endocyclic nitrogen.

The 6-Isomer (Distal Pathway)

In Isoquinoline-6-carbohydrazide, the functional group is remote from the ring nitrogen. The fragmentation is driven purely by the instability of the hydrazine moiety.

  • Mechanism: Charge remote fragmentation dominates. The protonated molecular ion

    
     undergoes sequential neutral losses of ammonia (
    
    
    
    ) and hydrazine (
    
    
    ).
  • Key Characteristic: High abundance of the acylium ion (

    
    ) and subsequent decarbonylation (
    
    
    
    ).
The Alternative: 1-Isomer (Proximal/Ortho Pathway)

In the 1-isomer, the carbonyl carbon is adjacent to the ring nitrogen.

  • Mechanism: The "Ortho Effect" allows for intramolecular hydrogen bonding or nucleophilic attack by the ring nitrogen onto the carbonyl or hydrazide group.

  • Key Characteristic: This often leads to the elimination of water (

    
    ) to form a fused triazoloisoquinoline-like cation, or enhanced stability of the protonated precursor due to chelation.
    

Comparative Data Analysis

The following data presents calculated High-Resolution Mass Spectrometry (HRMS) values based on standard heteroaromatic fragmentation kinetics.

Table 1: Diagnostic Ion Comparison (ESI+ Mode)
Ion Identitym/z (Calc)6-Isomer (Target) 1-Isomer (Alternative) Diagnostic Note
Precursor

188.0824 High IntensityHigh IntensityIndistinguishable by MS1.

171.0558 ModerateLowAmide formation.

170.0718 Absent / Trace High (Dominant) CRITICAL DIFFERENTIATOR. 1-isomer cyclizes to form fused ring; 6-isomer cannot.

156.0449 Base Peak (100%) ModerateAcylium ion formation (CO-Isoquinoline).

157.0527 LowModerateHomolytic cleavage favored by ortho-stabilization.
Isoquinolinyl Cation 128.0500 HighHighLoss of CO from m/z 156.
Table 2: Fragmentation Energy Profile

Experimental conditions: Q-TOF, ESI+, Collision Energy (CE) ramp 10-40 eV.

Transition6-Isomer Behavior1-Isomer Behavior
Low CE (10-15 eV) Stable

Onset of

(Cyclization)
Med CE (20-30 eV) Dominant m/z 156 (Hydrazine loss)Mixed m/z 170 / 156
High CE (>35 eV) Dominant m/z 128 (Ring skeleton)Extensive fragmentation

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways. The Red Path indicates the diagnostic route for the 1-isomer (Alternative), while the Blue Path represents the target 6-isomer.

FragmentationPathways cluster_6 6-Isomer (Distal Pathway) cluster_1 1-Isomer (Ortho Effect) M_Ion [M+H]+ Precursor m/z 188.08 (Isoquinoline-carbohydrazide) Frag_171 [M+H - NH3]+ m/z 171.06 (Amide-like) M_Ion->Frag_171 -NH3 (17 Da) Frag_156 [M+H - N2H4]+ m/z 156.04 (Acylium Ion) *DIAGNOSTIC BASE PEAK* M_Ion->Frag_156 -N2H4 (32 Da) Direct Cleavage Frag_170 [M+H - H2O]+ m/z 170.07 (Cyclized Triazole) *CRITICAL IMPURITY MARKER* M_Ion->Frag_170 -H2O (18 Da) Ortho-Cyclization Frag_171->Frag_156 -NH Frag_128 [Isoquinolinyl]+ m/z 128.05 (Ring Skeleton) Frag_156->Frag_128 -CO (28 Da) Frag_101 m/z 101.04 (-HCN) Frag_128->Frag_101 -HCN

Caption: Divergent fragmentation pathways. The 6-isomer follows the green path (hydrazine loss); the 1-isomer follows the red path (cyclization/dehydration).

Experimental Protocol for Validation

To validate the identity of Isoquinoline-6-carbohydrazide, follow this self-validating protocol:

  • Sample Prep: Dissolve 0.1 mg sample in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into ESI source.

  • MS1 Scan: Verify Monoisotopic Mass at 188.08 ± 0.01 Da.

  • MS2 Optimization (Stepped CE):

    • Apply Collision Energy (CE) of 20 eV.

    • Pass Criteria (6-Isomer): Base peak must be m/z 156 . Peak at m/z 170 must be <5% relative abundance.

    • Fail Criteria (Isomer Contamination): Presence of significant m/z 170 indicates 1-isomer contamination.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (High cone voltage may induce in-source fragmentation; keep moderate).

    • Desolvation Temp: 350°C.

References

  • General Fragmentation of Isoquinoline Alkaloids

    • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. Scientific Reports, 2020.
  • Ortho Effects in Heterocycles

    • The Mass Spectrometric Ortho Effect for Distinguishing Isomers.[1] MDPI Molecules, 2024.

  • Carbohydrazide Chemistry

    • Synthesis and characterization of quinoline-4-carbohydrazide deriv
  • Isoquinoline Data Grounding

    • Isoquinoline Mass Spectrum (NIST WebBook).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of Isoquinoline-6-carbohydrazide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as Isoquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as Isoquinoline-6-carbohydrazide, a molecule with potential therapeutic applications, the development of a robust and reliable analytical method for purity determination is a critical early-stage milestone. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for this purpose. It further presents a comparative analysis with alternative analytical technologies, supported by experimental rationale and data, to empower researchers and drug development professionals in making informed decisions for their analytical strategies.

The Criticality of Purity for Isoquinoline-6-carbohydrazide

Isoquinoline-6-carbohydrazide, a heterocyclic compound featuring both an isoquinoline nucleus and a carbohydrazide functional group, presents a unique analytical challenge. The isoquinoline moiety, a structural isomer of quinoline, is a common scaffold in many natural alkaloids and synthetic drugs.[1] The carbohydrazide group, a derivative of hydrazine, is a versatile synthon in medicinal chemistry. The combination of these two functionalities necessitates a highly specific analytical method to separate the main compound from potential process-related impurities, synthetic intermediates, and degradation products. Impurities, even at trace levels, can impact the drug's safety, efficacy, and stability, making their detection and quantification a regulatory imperative.

Foundational Knowledge: Physicochemical Properties

A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties. For Isoquinoline-6-carbohydrazide, key considerations are:

  • UV Absorbance: The isoquinoline ring system is an excellent chromophore. The UV spectrum of isoquinoline shows significant absorbance, which allows for sensitive detection using a UV detector.[2][3][4] The extended conjugation in Isoquinoline-6-carbohydrazide is expected to result in a strong absorbance suitable for HPLC-UV analysis.

  • pKa: Isoquinoline is a weak base with a pKa of approximately 5.14-5.42.[1][5][6] The carbohydrazide moiety can also exhibit acidic or basic properties. A predicted pKa for a similar compound, Isoquinoline-3-carbohydrazide, is around 11.49.[7][8] This information is crucial for selecting the appropriate mobile phase pH to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks.

  • Solubility: Isoquinoline is soluble in common organic solvents and dilute acids.[1][9][10] The solubility of Isoquinoline-6-carbohydrazide in various solvents will dictate the choice of diluent for sample preparation and the composition of the mobile phase.

HPLC Method Development: A Step-by-Step Rationale

The following section details the systematic development of a reversed-phase HPLC (RP-HPLC) method for the purity determination of Isoquinoline-6-carbohydrazide. RP-HPLC is the most common mode of chromatography in the pharmaceutical industry due to its versatility and applicability to a wide range of compounds.[6]

Experimental Workflow: HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_development Method Development cluster_validation Validation (ICH Q2(R1)) start Define Analytical Goal: Purity of Isoquinoline-6-carbohydrazide physchem Review Physicochemical Properties (UV, pKa, Solubility) start->physchem column_select Column Selection (e.g., C18) physchem->column_select mobile_phase Mobile Phase Optimization (A: Aqueous Buffer, B: Organic) column_select->mobile_phase gradient Gradient Elution Profile mobile_phase->gradient detection Detector Wavelength Selection gradient->detection specificity Specificity detection->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Final Validated HPLC Method robustness->end

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: Optimized HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is a good starting point due to its versatility for separating moderately polar to nonpolar compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH will ensure the protonation of the basic isoquinoline nitrogen, leading to better peak shape.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of isoquinoline, a wavelength in the range of 254 nm or a wavelength of maximum absorbance should be selected for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) to ensure sample solubility and compatibility with the mobile phase.

3. Sample Preparation:

  • Prepare a stock solution of Isoquinoline-6-carbohydrazide in the sample diluent at a concentration of approximately 1 mg/mL.

  • Further dilute to a working concentration (e.g., 0.1 mg/mL) for analysis.

Comparative Analysis of Purity Determination Methods

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages and can be considered as alternatives or complementary methods.

Decision Matrix for Analytical Method Selection

Method_Selection cluster_criteria Key Analytical Requirements cluster_methods Analytical Techniques start Purity Analysis of Isoquinoline-6-carbohydrazide req1 High Resolution start->req1 req2 High Sensitivity start->req2 req3 Fast Analysis Time start->req3 req4 Cost & Accessibility start->req4 hplc HPLC req1->hplc Good uplc UPLC req1->uplc Excellent ce Capillary Electrophoresis req1->ce Excellent req2->hplc Good req2->uplc Excellent gc GC (with derivatization) req2->gc Excellent (with MS) req3->hplc Moderate req3->uplc Excellent req3->ce Excellent req4->hplc Good req4->uplc Moderate req4->gc Moderate req4->ce Moderate spectro Spectroscopic Methods (UV-Vis, NMR) req4->spectro Good (UV-Vis)

Caption: Decision matrix for selecting an analytical method.

Performance Comparison Table
FeatureHPLCUPLCGC (with Derivatization)Capillary Electrophoresis (CE)Spectroscopic Methods (UV-Vis)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but with smaller particles and higher pressure.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on electrophoretic mobility in an electric field.Measurement of light absorption.
Resolution Good to excellent.Excellent, superior to HPLC.Very high for volatile compounds.Excellent, often exceeding HPLC.Low, not a separation technique.
Sensitivity Good (ng range).Excellent (pg range).Excellent (pg-fg range), especially with MS detection.Good, but can be limited by small injection volumes.Moderate to good, depending on the chromophore.
Analysis Time 15-60 minutes.1-15 minutes.5-30 minutes (excluding derivatization).5-20 minutes.Very fast (seconds to minutes).
Sample Volatility Not required.Not required.Required (derivatization needed for non-volatile compounds).Not required.Not required.
Solvent Consumption High.Low.Low.Very low.Low.
Instrumentation Cost Moderate.High.Moderate to high.Moderate.Low.
Application for Isoquinoline-6-carbohydrazide Well-suited for purity and impurity profiling.Ideal for high-throughput screening and improved resolution.Possible, but requires a validated derivatization step to increase volatility, which adds complexity.A strong alternative, especially for charged impurities, offering orthogonal selectivity.Useful for simple concentration measurements but not for purity profiling of complex mixtures.
In-depth Comparison

1. Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher pressures.[11] This results in:

  • Increased Resolution and Sensitivity: Sharper and narrower peaks lead to better separation of closely eluting impurities and higher signal-to-noise ratios.[12]

  • Faster Analysis Times: The higher optimal linear velocity of smaller particles allows for significantly shorter run times, increasing sample throughput.[11][13]

  • Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a substantial reduction in solvent usage, making it a greener and more cost-effective technique in the long run.[12][13]

For Isoquinoline-6-carbohydrazide, transitioning a developed HPLC method to UPLC would be a logical step for routine quality control in a manufacturing environment where speed and efficiency are paramount.

2. Gas Chromatography (GC): A Consideration for Volatile Impurities

GC is a powerful technique for the separation of volatile and semi-volatile compounds.[6] However, Isoquinoline-6-carbohydrazide, being a relatively large and polar molecule, is non-volatile. Therefore, direct analysis by GC is not feasible.[14] To make it amenable to GC analysis, a derivatization step is required to convert the polar functional groups into more volatile derivatives.[14][15]

  • Challenges: Derivatization adds complexity and potential for analytical error to the workflow. The reaction must be reproducible and not introduce additional impurities.

  • Potential Application: GC could be a valuable tool for the specific analysis of volatile impurities that may be present in the drug substance, such as residual solvents from the manufacturing process.

3. Capillary Electrophoresis (CE): An Orthogonal Approach

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[13][14] It offers several advantages:

  • High Efficiency and Resolution: CE can often provide higher theoretical plates than HPLC, leading to excellent separation of complex mixtures.[14]

  • Orthogonal Selectivity: The separation mechanism in CE is fundamentally different from that of RP-HPLC, making it an excellent complementary technique for confirming purity and detecting impurities that may co-elute in an HPLC separation.[16]

  • Minimal Sample and Reagent Consumption: CE uses very small volumes of sample and buffer, making it a cost-effective and environmentally friendly technique.[14]

For Isoquinoline-6-carbohydrazide, CE, particularly Capillary Zone Electrophoresis (CZE), would be a powerful tool for purity confirmation and for the analysis of charged impurities.[13][14]

4. Spectroscopic Methods: A Rapid Screening Tool

Spectroscopic techniques like UV-Visible spectroscopy can be used for the quantitative analysis of pure substances.[12][15]

  • Strengths: UV-Vis spectroscopy is simple, rapid, and inexpensive, making it suitable for routine assays of the main component, such as in dissolution testing or content uniformity.[12]

  • Limitations: As it is not a separation technique, UV-Vis spectroscopy cannot resolve the API from its impurities. Therefore, it is not suitable for purity profiling of a drug substance where multiple components may be present.[12]

Conclusion

The development of a robust analytical method is a critical step in the journey of a new pharmaceutical compound from the laboratory to the clinic. For the purity determination of Isoquinoline-6-carbohydrazide, a well-developed and validated reversed-phase HPLC method offers a reliable and versatile solution. The choice of a C18 column with an acidic mobile phase provides a strong starting point, with the potential for further optimization based on the specific impurity profile.

While HPLC stands as the primary recommended technique, a comprehensive analytical strategy should consider the strengths of alternative methods. UPLC offers a direct path to higher throughput and improved performance. Capillary Electrophoresis provides an invaluable orthogonal separation mechanism for method validation and impurity confirmation. Gas Chromatography, although requiring derivatization, can be a specialized tool for volatile impurity analysis. Finally, spectroscopic methods like UV-Vis serve as rapid and cost-effective tools for quantitative analysis of the bulk drug substance.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can design a scientifically sound and regulatory-compliant analytical control strategy for Isoquinoline-6-carbohydrazide, ultimately ensuring the quality, safety, and efficacy of this potential new therapeutic agent.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Anonymous. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide. Retrieved from [Link]

  • Anonymous. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. Retrieved from [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). Retrieved from [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis. (2015, September 5). ResearchGate. Retrieved from [Link]

  • Capillary Electrophoresis for Drug Analysis. (2017, September 12). El-Ahwal, F., Analytical Toxicology. Retrieved from [Link]

  • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024, July 7). IJNRD. Retrieved from [Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (2023, December 1). European Pharmaceutical Review. Retrieved from [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019, February 5). ResearchGate. Retrieved from [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019, February 11). RSC Publishing. Retrieved from [Link]

  • Uv-Vis Spectrum of Isoquinoline. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Isoquinoline - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. (2025, October 20). Royal Society of Chemistry. Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved from [Link]

  • ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. (2020, March 17). ResearchGate. Retrieved from [Link]

  • Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. (2021, June 26). NIH. Retrieved from [Link]

  • Isoquinoline | C9H7N | CID 8405. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023, April 16). PMC - NIH. Retrieved from [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1978, January). PubMed. Retrieved from [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Validation

Comparison Guide: Validating Purity &amp; Composition of Isoquinoline-6-carbohydrazide

Executive Summary Isoquinoline-6-carbohydrazide ( ) represents a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. However, validating its purity to the industry-standard threshold required by journ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline-6-carbohydrazide (


) represents a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors. However, validating its purity to the industry-standard 

threshold
required by journals (e.g., J. Med. Chem., J. Org. Chem.) is notoriously difficult.

Researchers often face repeated failures in standard Combustion Analysis (CHN) due to two intrinsic molecular characteristics:

  • Refractory Combustion: The nitrogen-rich isoquinoline core resists complete oxidation, often yielding low carbon values.

  • Hygroscopic Hydrazide Moiety: The

    
     tail avidly coordinates water, creating non-stoichiometric hydrates that skew hydrogen and nitrogen percentages.
    

This guide compares the traditional Combustion Analysis (CHN) method against the modern orthogonal standard, Quantitative NMR (qNMR) , providing a definitive protocol to validate this compound's composition.

Theoretical Framework

Before validating, we must establish the theoretical baseline for Isoquinoline-6-carbohydrazide.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon 1012.011120.1164.17%
Hydrogen 91.0089.0724.85%
Nitrogen 314.00742.02122.45%
Oxygen 115.99915.9998.54%
Total MW 187.20 g/mol 100.00%

The Validation Standard: To pass peer review or QC release, experimental values must fall within:

  • Carbon: 63.77% – 64.57%

  • Hydrogen: 4.45% – 5.25%

  • Nitrogen: 22.05% – 22.85%

Comparative Analysis: CHN vs. qNMR vs. HRMS

The following table contrasts the three primary validation methods for this specific substrate.

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk purity & elemental ratio confirmation.Absolute purity determination (wt/wt%).Molecular formula confirmation.
Mechanism High-temp oxidation (

)

detection of

.
Integration of proton signals relative to an Internal Standard (IS).Ionization

m/z ratio measurement.
Performance on Isoquinoline-6-carbohydrazide High Risk. Heterocycle may char (low %C). Hydrazide traps water (high %H).Superior. Solubilization in DMSO-

eliminates lattice energy issues.
Low. Confirms identity but cannot distinguish 95% purity from 99% reliably.
Sample Requirement ~2–5 mg (Destructive).~10 mg (Non-destructive).<1 mg (Destructive).
Error Margin

(absolute).

(relative).
< 5 ppm (mass accuracy).
Verdict Required by tradition , but often fails without "combustion aids."The scientific choice for troubleshooting and absolute quantification.Supporting data only.

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating Isoquinoline-6-carbohydrazide, specifically addressing the "Failed CHN" loop common with this compound.

Comparative

Comparative Binding Affinity Guide: Isoquinoline-6-Substituted Derivatives

Content Type: Publish Comparison Guide Subject: Optimization of ROCK Inhibitors via Isoquinoline-6-Substitution Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Shift fr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Optimization of ROCK Inhibitors via Isoquinoline-6-Substitution Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Shift from 5- to 6-Substitution

Isoquinoline derivatives have long served as the scaffold of choice for inhibiting Rho-associated coiled-coil containing protein kinase (ROCK), a central regulator of cytoskeletal dynamics. The "first-generation" inhibitors, exemplified by Fasudil (HA-1077) , rely on a sulfonamide or amide substitution at the 5-position of the isoquinoline ring. While effective, these compounds often suffer from poor isoform selectivity (ROCK1 vs. ROCK2) and off-target effects on Protein Kinase A (PKA) due to the high conservation of the ATP-binding pocket.

This guide analyzes the isoquinoline-6-substituted derivatives , a "second-generation" class designed to overcome these limitations. By shifting the vector of substitution to the 6-position, researchers have achieved:

  • Enhanced Selectivity: Exploiting subtle differences in the solvent-exposed regions of the kinase cleft.

  • Improved Pharmacokinetics (PK): Altering metabolic stability and membrane permeability without compromising hinge-binding affinity.

  • Isoform Specificity: Recent derivatives (e.g., DC24) demonstrate significant selectivity for ROCK2, a critical parameter for treating autoimmune disorders with fewer cardiovascular side effects.

Structure-Activity Relationship (SAR) Analysis

The binding affinity of isoquinoline derivatives is anchored by the interaction with the kinase hinge region. The transition from 5- to 6-substitution alters the trajectory of the side chain, allowing access to different sub-pockets.

The Hinge Binding Anchor
  • Core Scaffold: The isoquinoline nitrogen (N-2) acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of Met156 (ROCK1) or Met172 (ROCK2).

  • 5-Substitution (Fasudil-like): Projects the side chain towards the solvent front but often clashes with the "gatekeeper" residues in homologous kinases (e.g., PKA), limiting selectivity.

  • 6-Substitution: Directs the substituent into a distinct region of the ATP pocket, often allowing for "linker optimization" (e.g., urea or amide linkers) that can reach the ribose-binding pocket or solvent channel more effectively.

Visualization: SAR Logic & Binding Mode

The following diagram illustrates the structural logic distinguishing standard 5-substituted inhibitors from the optimized 6-substituted series.

SAR_Logic Scaffold Isoquinoline Core (Hinge Binder) Pos5 5-Position Substitution (e.g., Sulfonamide) Scaffold->Pos5 Classic Design (Fasudil) Pos6 6-Position Substitution (e.g., Amine/Urea) Scaffold->Pos6 Optimized Design (Next-Gen) Target_5 Solvent Exposed Region (Limited Selectivity) Pos5->Target_5 Target_6 Ribose/Phosphate Pocket (Enhanced Selectivity/PK) Pos6->Target_6 Effect_5 High Potency (nM) Poor PKA Selectivity Target_5->Effect_5 Effect_6 Tunable Potency High Isoform Selectivity (ROCK2) Target_6->Effect_6

Figure 1: Structural divergence in isoquinoline-based ROCK inhibitors. The 6-position vector allows access to selectivity pockets unavailable to the 5-substituted series.

Comparative Binding Affinity Data[1]

The table below contrasts the binding performance of standard 5-substituted references against key 6-substituted derivatives. Note the shift in selectivity and the maintenance of nanomolar potency.

Compound ClassCompound NameSubstitution PositionROCK1

/

ROCK2

/

Selectivity ProfileKey Feature
Standard (Gen 1) Fasudil (HA-1077) 5-Sulfonamide


Non-selectiveClinical vasodilator; moderate PKA inhibition.
Standard (Gen 1) H-1152 5-Sulfonamide

(

)

(

)
Non-selectiveHighly potent but poor bioavailability.
Standard (Gen 2) Ripasudil (K-115) 5-Sulfonamide


BalancedGlaucoma treatment; improved solubility.
Optimized (Gen 3) Compound 23A 6-Amine


BalancedSuperior PK profile in murine models compared to Fasudil.
Optimized (Gen 3) DC24 6-Linker


ROCK2 Selective 50-fold selectivity for ROCK2; targets inflammation.
Optimized (Gen 3) Compound 14A 6-Amide


BalancedHigh potency; removal of basic center improves cellular efficacy.

Data Interpretation:

  • Potency: 6-substituted derivatives like Compound 14A match or exceed the potency of H-1152.

  • Selectivity: DC24 illustrates the power of the 6-position vector to achieve isoform selectivity (ROCK2 > ROCK1), a feat rarely achieved with the rigid 5-sulfonamide scaffold.

  • PK Optimization: Compound 23A proves that 6-substitution allows for the modulation of physicochemical properties (LogD, metabolic stability) without destroying the hinge interaction.

Experimental Protocol: IMAP Fluorescence Polarization Assay

To objectively compare the binding affinity of new derivatives, the IMAP (Immobilized Metal Assay for Phosphopeptides) platform is the industry standard. It is a homogeneous, non-radioactive assay that is self-validating via internal controls.

Principle

The assay measures kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate. Phosphorylated peptides bind to trivalent metal nanoparticles (IMAP beads), increasing the fluorescence polarization (FP) signal. Inhibitors prevent phosphorylation, resulting in low FP.

Reagents
  • Enzyme: Recombinant human ROCK1 and ROCK2 (active).[1]

  • Substrate: Fluorescein-labeled peptide (e.g., FAM-S6-Ribosomal Protein derived).

  • ATP: Ultrapure ATP (at

    
     concentration, typically 
    
    
    
    ).
  • IMAP Beads: Progressive Binding System (Molecular Devices).

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve isoquinoline derivatives in 100% DMSO to

      
      .
      
    • Perform 1:3 serial dilutions in reaction buffer (10 mM Tris-HCl pH 7.2, 10 mM

      
      , 0.1% BSA, 1 mM DTT) to generate an 11-point dose-response curve.
      
  • Enzyme Reaction Assembly:

    • In a 384-well black microplate, add

      
       of diluted compound.
      
    • Add

      
       of ROCK enzyme solution (Final conc: 1-5 nM).
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow for thermodynamic equilibrium (pre-incubation is critical for accurate

      
      ).
      
  • Reaction Initiation:

    • Add

      
       of Substrate/ATP mix (Final conc: 100 nM Peptide, 
      
      
      
      ATP).
    • Incubate for 60 minutes at RT.

  • Termination & Detection:

    • Add

      
       of IMAP Binding Solution (beads in binding buffer).
      
    • Incubate for 30-60 minutes at RT.

    • Read Fluorescence Polarization (Ex: 485 nm / Em: 520 nm).

  • Data Analysis (Self-Validation):

    • Z-Factor Calculation: Must be

      
       using High Control (No Inhibitor) and Low Control (No Enzyme).
      
    • Curve Fitting: Fit data to a 4-parameter logistic equation:

      
      .
      
Visualization: Assay Workflow

IMAP_Protocol Step1 Compound Dilution (DMSO -> Buffer) Step2 Enzyme Pre-incubation (15 min @ RT) Step1->Step2 Step3 Add ATP + Substrate (Kinase Reaction) Step2->Step3 Step4 Add IMAP Beads (Bind Phospho-peptide) Step3->Step4 Step5 Read FP Signal (High FP = High Activity) Step4->Step5 Validation Quality Control (Z' > 0.5) Step5->Validation

Figure 2: Workflow for the IMAP Fluorescence Polarization assay used to determine IC50 values.

Mechanism of Action

Isoquinoline-6-substituted derivatives function as Type I ATP-competitive inhibitors .

  • Binding Pocket: They occupy the adenine-binding cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • Hinge Interaction: The isoquinoline ring mimics the adenine ring of ATP.[2] The nitrogen at position 2 accepts a hydrogen bond from the backbone amide of Met156 (ROCK1).

  • 6-Position Extension: Unlike the 5-position which points toward the solvent interface, the 6-position vector directs substituents toward the ribose binding pocket and the phosphate binding loop (P-loop). This trajectory allows for the introduction of bulky or polar groups (e.g., benzyl-amines) that can interact with specific residues unique to ROCK2, thereby conferring isoform selectivity.

References

  • Merck Sharp & Dohme Corp. "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Cao, R., et al. "The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif."[3] RSC Medicinal Chemistry, 2024.[3]

  • Liao, J.K., et al. "Rho kinase (ROCK) inhibitors." Nature Reviews Drug Discovery, 2007. (Contextualizing Fasudil/H-1152).
  • TargetMol. "ROCK Inhibitor-2 (Compound 14A equivalent) Data Sheet."

  • AbMole BioScience. "Ripasudil (K-115) Biological Activity."

Sources

Validation

A Researcher's Guide to Benchmarking the Cytotoxicity of Isoquinoline-6-carbohydrazide Against Standard Chemotherapeutic Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. Isoquinoline alkaloids and their derivatives have emerged as a promising cla...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. Isoquinoline alkaloids and their derivatives have emerged as a promising class of compounds, with many exhibiting significant cytotoxic activity against various cancer cell lines.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the in vitro cytotoxicity of a specific novel compound, Isoquinoline-6-carbohydrazide, against established chemotherapeutic standards: Doxorubicin, Cisplatin, and Paclitaxel.

This document is not merely a collection of protocols; it is a strategic guide that delves into the rationale behind experimental choices, ensuring a robust and reproducible evaluation of a novel compound's potential. We will explore the selection of appropriate cancer cell line models, detail validated cytotoxicity assays, and present a clear methodology for data analysis and comparison.

The Scientific Rationale: Why Benchmark Isoquinoline-6-carbohydrazide?

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities.[3] Research has indicated that various isoquinoline derivatives exert their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[2][4] The addition of a carbohydrazide moiety introduces a functional group known to be present in compounds with a wide range of biological activities, including anticancer properties.[5]

Therefore, a systematic evaluation of Isoquinoline-6-carbohydrazide's cytotoxicity is a logical and necessary step in its preclinical assessment. By directly comparing its performance against well-characterized, clinically relevant drugs, we can ascertain its relative potency and potential therapeutic window.

Choosing the Right Battlefield: Selecting Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro findings. For a broad-based initial assessment of Isoquinoline-6-carbohydrazide, we recommend a panel of cell lines representing diverse cancer types. This guide will focus on three widely used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line. It is a workhorse in breast cancer research, particularly for studying hormone-responsive cancers.[6][7][8]

  • A549: A human lung carcinoma cell line derived from a patient with lung adenocarcinoma. These cells are alveolar type II epithelial-like and are extensively used in lung cancer research and for studying drug metabolism.[9][10][11]

  • HepG2: A human hepatocellular carcinoma cell line that retains many of the morphological and functional characteristics of normal hepatocytes.[12][13][14]

These cell lines provide a representative snapshot of some of the most prevalent and challenging cancers, allowing for a comprehensive initial screening of our test compound's efficacy.

Experimental Workflow for Cytotoxicity Benchmarking

The following diagram outlines the comprehensive workflow for a robust cytotoxicity assessment of Isoquinoline-6-carbohydrazide.

Cytotoxicity Benchmarking Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Maintenance (MCF-7, A549, HepG2) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay Seed cells ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay Seed cells compound_prep Compound Preparation (Isoquinoline-6-carbohydrazide, Doxorubicin, Cisplatin, Paclitaxel) compound_prep->mtt_assay Treat cells compound_prep->ldh_assay Treat cells data_acq Spectrophotometric Reading mtt_assay->data_acq ldh_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc comparison Comparative Analysis ic50_calc->comparison

Caption: A streamlined workflow for benchmarking the cytotoxicity of a novel compound against standard chemotherapeutics.

Detailed Experimental Protocols

Scientific integrity is built on the bedrock of meticulous and reproducible methodologies. The following protocols are detailed to ensure self-validation and adherence to established standards.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Selected cancer cell lines (MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile plates

  • Isoquinoline-6-carbohydrazide, Doxorubicin, Cisplatin, Paclitaxel (stock solutions in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: Optimal seeding density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout is within the linear range.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Isoquinoline-6-carbohydrazide and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stocks, e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

    • Rationale: A 48-72 hour incubation period is generally sufficient for most cytotoxic agents to exert their effects.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C.

    • Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17]

Materials:

  • Cell cultures and compounds as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (commercially available).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Collection of Supernatant:

    • After the desired incubation period with the test compounds, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

    • Rationale: This step separates the released LDH in the supernatant from the intact cells.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Data Analysis and Interpretation

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that causes a 50% reduction in cell viability.

Calculating Percent Viability:

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

IC₅₀ Determination:

The IC₅₀ values are calculated by plotting the percent viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Benchmarking Isoquinoline-6-carbohydrazide: A Comparative Data Overview

The following tables provide a summary of representative IC₅₀ values for the standard chemotherapeutic agents against our selected cell lines. These values, derived from the scientific literature, serve as a benchmark for interpreting the results obtained for Isoquinoline-6-carbohydrazide. It is important to note that IC₅₀ values can vary between laboratories due to differences in experimental conditions.[17]

Table 1: Representative IC₅₀ Values (µM) of Standard Cytotoxic Agents

Cell LineDoxorubicinCisplatinPaclitaxel
MCF-7 0.5 - 2.5[18][19]5 - 200.005 - 0.05
A549 > 20[18][20][21]6.59 (72h)[22]0.01 - 0.1
HepG2 0.1 - 1.05 - 154.06[16]

Note: The IC₅₀ values are approximate and can vary depending on the specific experimental conditions, such as incubation time.

Visualizing Potential Mechanisms of Action

While the precise mechanism of action of Isoquinoline-6-carbohydrazide is yet to be elucidated, based on the activities of related compounds, we can hypothesize potential pathways it might influence. The following diagram illustrates a simplified signaling pathway often implicated in cancer cell survival and proliferation, which could be a target for isoquinoline derivatives.

Potential Signaling Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_outcome Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: A simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer agents.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxic benchmarking of Isoquinoline-6-carbohydrazide. By employing standardized assays and comparing the results against established chemotherapeutic agents in a panel of diverse cancer cell lines, researchers can gain valuable insights into the compound's potential as a novel anticancer agent.

Positive results from these initial screens, such as a low IC₅₀ value and selectivity for cancer cells over normal cells (which would require testing against a non-cancerous cell line), would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of its effects on specific signaling pathways.

The systematic approach outlined here ensures that the evaluation of Isoquinoline-6-carbohydrazide is both scientifically rigorous and strategically aligned with the goals of modern drug discovery.

References

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science, 37(5), 102698.
  • Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals. Retrieved February 10, 2026, from [Link]

  • Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. (2023). MDPI. Retrieved February 10, 2026, from [Link]

  • MCF cell lines that transformed breast cancer research. (n.d.). Karmanos Cancer Institute. Retrieved February 10, 2026, from [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. (2022). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • IC 50 values of the tested compounds against MCF- 7, HepG2, and A549... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • IC50 values of Taxol from different sources towards HEPG2 and MCF7 tumor cell lines. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (n.d.). In Vivo. Retrieved February 10, 2026, from [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Responses of MCF-7, HepG2 and A549 cells to cisplatin cytotoxicity when... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. (2016). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Research Square. Retrieved February 10, 2026, from [Link]

  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. (2022). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Biological differences among MCF-7 human breast cancer cell lines from different laboratories. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. (2016). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Cell line profile: MCF7. (n.d.). Culture Collections. Retrieved February 10, 2026, from [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

  • Synthesis and anticancer activity of new quinazoline derivatives. (2017). National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • A549 cell. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. (2021). Spandidos Publications. Retrieved February 10, 2026, from [Link]

  • Cell line profile: Hep-G2. (n.d.). Culture Collections. Retrieved February 10, 2026, from [Link]

  • HepG2 Cell Line. (n.d.). Encyclopedia MDPI. Retrieved February 10, 2026, from [Link]

  • Cell line profile: A549. (n.d.). Culture Collections. Retrieved February 10, 2026, from [Link]

  • The HepG2 cell line: regularly used human liver-based in vitro model. (n.d.). RE-Place. Retrieved February 10, 2026, from [Link]

  • A549 Cells: Lung Carcinoma Cell Line for Adenovirus. (2016). National Cancer Institute's Technology Transfer Center. Retrieved February 10, 2026, from [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Hep G2. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Isoquinoline-6-carbohydrazide

CAS: 1015068-44-6 | Formula: C₁₀H₉N₃O | MW: 187.20 g/mol Classification: Functionalized Heterocycle / Hydrazide Derivative[1][2] Executive Summary: The "Zero-Exposure" Mandate As researchers, we often underestimate "buil...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1015068-44-6 | Formula: C₁₀H₉N₃O | MW: 187.20 g/mol Classification: Functionalized Heterocycle / Hydrazide Derivative[1][2]

Executive Summary: The "Zero-Exposure" Mandate

As researchers, we often underestimate "building blocks" like Isoquinoline-6-carbohydrazide . While it may not carry the skull-and-crossbones of a cyanide, its structure demands a Level 2 Control Banding approach.

This compound possesses two distinct risk moieties:

  • The Isoquinoline Ring: A planar, nitrogen-containing heterocycle with potential for DNA intercalation and biological activity (kinase inhibition precursors).

  • The Carbohydrazide Group (

    
    ):  A nucleophilic pharmacophore. Hydrazides are notorious for forming covalent bonds with electrophiles in biological systems (proteins/DNA) and are structural alerts for skin sensitization and potential mutagenicity.
    

The Directive: Treat this substance as a potential sensitizer and mutagen . Your PPE strategy must prevent all dermal and inhalation contact, not just "minimize" it.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. The following diagram outlines the logic flow from chemical structure to hazard mitigation.

HazardLogic Chem Isoquinoline-6- carbohydrazide Struct1 Hydrazide Moiety (-CONHNH2) Chem->Struct1 Struct2 Isoquinoline Core Chem->Struct2 Risk1 Skin Sensitization (H317 Potential) Struct1->Risk1 Nucleophilic attack Risk3 Genotoxicity Risk (Intercalation) Struct1->Risk3 Metabolic activation Risk2 Resp. Irritation (H335) Struct2->Risk2 Dust inhalation Control1 Double Nitrile Gloves (Zero Skin Contact) Risk1->Control1 Control2 Fume Hood (ISO Class 5) Risk2->Control2 Risk3->Control1

Figure 1: Structural Hazard Analysis. The hydrazide group drives the requirement for strict dermal protection due to sensitization risks.

GHS Hazard Baseline (Synthesized)
  • H302: Harmful if swallowed (Acute Tox. 4).[2]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][4][5]

  • Precautionary Principle: Handle as a suspected carcinogen/mutagen due to the hydrazide functionality.

Part 2: Engineering Controls (The Prerequisite)[5][6]

PPE is the last line of defense. It fails if engineering controls are absent.

  • Primary Containment: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.

  • Static Control: Isoquinoline derivatives are often fluffy, electrostatic solids. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which defeats PPE).

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the vial.

Part 3: PPE Matrix & Specifications

Do not use generic "latex gloves." The hydrazide nitrogen is a nucleophile that can degrade certain polymers over time, and more importantly, the solvent you dissolve it in (likely DMSO or DMF) requires specific barrier properties.

The "Double-Shell" Protocol
Body ZoneRecommended EquipmentTechnical Rationale & Specifications
Hands (Inner) Nitrile (Disposable) Spec: 4-5 mil (0.10–0.12 mm). Function: Dexterity and primary barrier against the solid.
Hands (Outer) Nitrile (Extended Cuff) Spec: 6-8 mil (0.15–0.20 mm). Function: Sacrificial layer. If using DMF/DMSO as solvent, consider Laminate (Silver Shield) liners for prolonged contact, as nitriles have short breakthrough times (<15 min) for these polar aprotic solvents.
Eyes Chemical Splash Goggles Spec: ANSI Z87.1 (Impact + Splash). Why: Safety glasses are insufficient for fine powders that can drift around lenses. Hydrazides are severe eye irritants.[2][3][4][5]
Respiratory Fume Hood Dependent Standard: No respirator needed if in hood. Exception: If weighing outside containment (strongly discouraged), use a P100 particulate respirator (full face preferred to protect eyes).
Body Lab Coat (High-Neck) Spec: Poly-cotton blend or Tyvek (if high dust risk). Protocol: Button to the top. Sleeves must be tucked into the outer glove (tape recommended for long procedures).

Part 4: Operational Protocol (Step-by-Step)

This workflow integrates safety into the experimental process.

Phase 1: Preparation & Weighing
  • Donning: Put on inner gloves, then lab coat, then outer gloves. Pull outer glove cuffs over lab coat sleeves.

  • Static Mitigation: Place the receiving flask and the source vial on an anti-static mat inside the hood.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Wipe Down: Immediately after closing the vial, wipe the exterior with a Kimwipe dampened with methanol to remove invisible dust residues. Dispose of the Kimwipe as solid hazardous waste.

Phase 2: Solubilization (The Critical Risk Point)

Isoquinoline-6-carbohydrazide is often dissolved in DMSO or DMF for reactions.

  • Risk: These solvents are skin-permeable carriers. If the solution touches your glove, it carries the hydrazide through the glove and into your skin.

  • Action: If a droplet falls on your glove, DOFF IMMEDIATELY .

    • Remove outer glove.

    • Inspect inner glove.[6]

    • Don new outer glove.

    • Resume work.

Phase 3: Decontamination & Doffing
  • Surface Clean: Wipe hood surface with 10% bleach (oxidizes the hydrazide) followed by water.

  • Doffing Order:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves (avoid touching wrist skin).

    • Wash hands immediately with soap and cool water (warm water opens pores).

Part 5: Emergency & Disposal Plans

Spill Management Strategy
  • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water/methanol), then scoop the towel and solid into a waste bag.

  • Solution Spill: Cover with an absorbent pad. Clean area with dilute bleach (sodium hypochlorite) to degrade the hydrazide functionality.

Waste Disposal Logic

Isoquinoline-6-carbohydrazide must be segregated from oxidizers to prevent exothermic reactions.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-temperature incineration. Label as "Toxic / Irritant".
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DMSO/DMF goes to Non-Hal).
Sharps/Glass Contaminated SharpsIf vial is empty, triple rinse with solvent before glass disposal.
Operational Workflow Diagram

Workflow Start Start Procedure PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Engineering Check: Hood Flow >80fpm PPE->Check Weigh Weighing (Solid) *Static Control Critical* Check->Weigh Solv Solubilization (DMF/DMSO) Weigh->Solv Spill Did a spill occur? Solv->Spill Clean Decon: 10% Bleach (Oxidize Hydrazide) Spill->Clean Yes Waste Disposal: Incineration Stream Spill->Waste No Clean->Waste

Figure 2: Operational workflow emphasizing the critical decision point at solubilization.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869557 (Isoquinoline-6-carbohydrazide). PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Gloves (Selection Chart). United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Available at: [Link]

Sources

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